1-Benzyl-3,3-difluoropiperidin-4-ol
Descripción
Propiedades
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKSUYTZFNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-3,3-difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-3,3-difluoropiperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, provides a putative synthetic protocol, and discusses its potential applications.
Compound Identification and Properties
CAS Number: 1239596-53-2[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H15F2NO | [1] |
| Molecular Weight | 227.25 g/mol | [1] |
| Purity | ≥98% | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route starts from the commercially available 1-benzyl-4-piperidone.
Step 1: a-Fluorination of 1-Benzyl-4-piperidone
The introduction of two fluorine atoms at the C-3 position can be achieved using an electrophilic fluorinating agent.
-
Reaction: 1-Benzyl-4-piperidone is reacted with a fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) in the presence of a suitable base and solvent.
-
Experimental Protocol:
-
Dissolve 1-benzyl-4-piperidone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) (2.2 equivalents), dropwise and stir for 1 hour.
-
Add a solution of NFSI (2.5 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (1-benzyl-3,3-difluoropiperidin-4-one) by column chromatography.
-
Step 2: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one
The ketone is then reduced to the corresponding alcohol.
-
Reaction: The difluorinated ketone is reduced using a mild reducing agent to yield the final product.
-
Experimental Protocol:
-
Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Applications in Drug Development
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability. The piperidine scaffold is a common feature in many biologically active compounds.
While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications as:
-
A building block for more complex molecules: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents.
-
A scaffold for inhibitors of enzymes or receptors: The piperidine ring can be further functionalized to target various biological macromolecules. For instance, benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase and the serotonin transporter.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of piperidine-containing molecules as enzyme inhibitors, a hypothetical signaling pathway is presented below where a derivative of this compound could act as a kinase inhibitor, a common target in cancer therapy.
Caption: A hypothetical signaling pathway illustrating the potential role of a fluorinated piperidine derivative as a kinase inhibitor.
Safety Information
Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated heterocyclic compound with potential as a valuable building block in the synthesis of novel pharmaceuticals. The presence of the difluoropiperidine moiety suggests that its derivatives could exhibit enhanced biological properties. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.
References
Technical Guide: Physicochemical Properties and Biological Context of 1-Benzyl-3,3-difluoropiperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Physicochemical Properties of 1-Benzyl-3,3-difluoropiperidin-4-one
The following table summarizes the known and predicted physicochemical properties of 1-Benzyl-3,3-difluoropiperidin-4-one. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value |
| Molecular Formula | C₁₂H₁₃F₂NO |
| Molecular Weight | 225.23 g/mol |
| Boiling Point | 291.0 ± 40.0 °C (Predicted) |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.01 ± 0.40 (Predicted) |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Experimental Protocols
The following are detailed methodologies for the synthesis, characterization, and biological evaluation relevant to the target compound and its precursor.
2.1. Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol from 1-Benzyl-3,3-difluoropiperidin-4-one
This protocol describes a standard reduction of a ketone to a secondary alcohol.
-
Materials:
-
1-Benzyl-3,3-difluoropiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
2.2. Characterization of this compound
Standard analytical techniques to confirm the structure and purity of the synthesized alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals would include multiplets for the piperidine ring protons, a singlet or multiplet for the proton on the carbon bearing the hydroxyl group, aromatic protons of the benzyl group, and a broad singlet for the hydroxyl proton.
-
Expected ¹³C NMR would show aliphatic and aromatic signals, with the carbon attached to the hydroxyl group shifted downfield compared to other piperidine carbons.
-
¹⁹F NMR should display signals corresponding to the geminal fluorine atoms.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion for C₁₂H₁₅F₂NO would be approximately m/z 228.11.
-
2.3. In Vitro JAK3 Inhibition Assay
1-Benzyl-3,3-difluoropiperidin-4-one has been identified as a building block for Janus Kinase 3 (JAK3) inhibitors.[1] The following protocol outlines a general method for assessing the inhibitory activity of compounds against JAK3.
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the JAK3 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials:
-
Recombinant human JAK3 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compound (this compound)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC) conjugate
-
384-well assay plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the test compound dilutions to the assay plate.
-
Add the JAK3 enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring emissions at two wavelengths.
-
Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.
-
Mandatory Visualizations
3.1. JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for immune system function.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.[2][3][4][5] 1-Benzyl-3,3-difluoropiperidin-4-one derivatives are of interest for their potential to inhibit JAK3 and modulate this pathway.[1]
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
3.2. Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase assay to determine the inhibitory potential of a compound.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 4. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Evolving Landscape of Piperidine Analogs: A Technical Guide to 1-Benzyl-3,3-difluoropiperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability. This technical guide delves into the synthesis, biological activities, and mechanisms of action of structural analogs of 1-Benzyl-3,3-difluoropiperidin-4-ol, a promising core for the development of novel therapeutics.
Core Structural Analogs and Biological Activity
Structural modifications of the this compound core have yielded a diverse range of analogs with significant biological activities. Key areas of therapeutic interest include oncology, neurodegenerative diseases, and infectious diseases. The gem-difluoro group at the 3-position is a critical feature, often enhancing the potency and metabolic stability of the compounds.
Anticancer Activity
Several analogs have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50) | Reference |
| Analog 1 | A549 (Lung Cancer) | MTT Assay | 32.43 µM (IC50) | [1] |
| Analog 2 | SW480 (Colorectal) | Cytotoxicity Assay | 15.70 ± 0.28 µM (IC50) | [2] |
| Analog 2 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 16.50 ± 4.90 µM (IC50) | [2] |
Enzyme Inhibition
A significant number of 1-benzylpiperidine derivatives exhibit potent inhibitory activity against various enzymes, highlighting their potential in treating a range of pathologies.
| Compound ID | Target Enzyme | Assay Type | Activity (IC50) | Reference |
| Analog 3 | Acetylcholinesterase (AChE) | Ellman's Method | 0.56 nM | |
| Analog 4 | Butyrylcholinesterase (BChE) | Ellman's Method | 0.72 µM | |
| Analog 5 | Monoacylglycerol Lipase (MAGL) | Spectrophotometric | 2.0 nM | [3] |
| Analog 6 | Monoamine Oxidase A (MAO-A) | Fluorimetric | 11 nM (Clorgyline) | [4] |
| Analog 7 | Monoamine Oxidase B (MAO-B) | Fluorimetric | 404 nM (Pargyline) | [4] |
Experimental Protocols
Representative Synthesis of a 1-Benzyl-3,3-difluoropiperidin-4-one Analog
The following protocol is a representative example for the synthesis of a key intermediate, 1-benzyl-3,3-difluoropiperidin-4-one, which can be further modified to obtain the 4-ol derivative. This procedure is based on established methods for the synthesis of related piperidone structures.
Materials:
-
N-benzyl glycine ethyl ester
-
4-halo-ethyl butyrate
-
Anhydrous organic solvent (e.g., Tetrahydrofuran, Toluene, Chloroform)
-
Base (e.g., Sodium Carbonate, Potassium Carbonate, Sodium tert-butoxide)
-
Acid for hydrochloride salt formation (e.g., HCl in ether)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate: To a solution of N-benzyl glycine ethyl ester in an anhydrous organic solvent, add 4-halo-ethyl butyrate and a suitable base.[5] The reaction mixture is stirred at room temperature or heated under reflux until completion, monitored by thin-layer chromatography (TLC).
-
Cyclization to form the piperidone ring: The intermediate from step 1 is treated with a strong base, such as sodium tert-butoxide, in an organic solvent to induce Dieckmann condensation.[5]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with an acid or base to yield the N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1-benzyl-3,3-difluoropiperidin-4-one. The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[3][6][7][8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate and plate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Add the assay buffer, DTNB solution, and test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the AChE solution to each well.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]
Anticancer Cell Viability (MTT) Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of compounds on cancer cell lines.[1][9][10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates and a microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
Signaling Pathways and Mechanisms of Action
Monoacylglycerol Lipase (MAGL) Inhibition Pathway
Several piperidine-based compounds have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates cannabinoid receptor signaling.[12][13][14] This pathway is a promising target for therapies aimed at neurodegenerative diseases, inflammation, and cancer. In cancer, MAGL inhibition can reduce the availability of free fatty acids that contribute to a pro-tumorigenic environment.[15]
Caption: MAGL inhibition by 1-benzylpiperidine analogs.
Experimental Workflow for Enzyme Inhibition Assays
The general workflow for determining the inhibitory potential of a compound against a target enzyme involves a series of systematic steps, from initial screening to detailed kinetic analysis.
Caption: General workflow for enzyme inhibition screening.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of difluoro groups, coupled with modifications to the benzyl and piperidine rings, allows for the fine-tuning of pharmacological properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of this promising class of compounds. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. nwmedj.org [nwmedj.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. attogene.com [attogene.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
Elucidation of the Molecular Structure of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the molecular structure elucidation of 1-Benzyl-3,3-difluoropiperidin-4-ol. This fluorinated piperidine derivative is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals and the unique properties imparted by fluorine substitution, which can enhance metabolic stability and binding affinity.[1][2] This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols to guide researchers in the characterization of this and structurally related compounds.
Predicted Spectroscopic and Physicochemical Data
The following tables summarize the predicted quantitative data for this compound, based on the analysis of structurally similar compounds.[3][4][5]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.25-7.40 | m | - | Ar-H (5H) |
| ¹H | 4.10 | m | - | H-4 |
| ¹H | 3.65 | s | - | -CH₂-Ph (2H) |
| ¹H | 2.80-3.00 | m | - | H-2 (axial & equatorial) |
| ¹H | 2.60-2.75 | m | - | H-6 (axial & equatorial) |
| ¹H | 2.10-2.30 | m | - | H-5 (axial & equatorial) |
| ¹H | 1.80 | d | ~12 | OH |
| ¹³C | 138.0 | - | - | Ar-C (quaternary) |
| ¹³C | 129.0 | - | - | Ar-CH |
| ¹³C | 128.5 | - | - | Ar-CH |
| ¹³C | 127.5 | - | - | Ar-CH |
| ¹³C | 122.0 | t | J(C,F) ≈ 245 | C-3 |
| ¹³C | 68.0 | t | J(C,F) ≈ 25 | C-4 |
| ¹³C | 60.0 | - | - | -CH₂-Ph |
| ¹³C | 55.0 | t | J(C,F) ≈ 20 | C-2 |
| ¹³C | 48.0 | - | - | C-6 |
| ¹³C | 35.0 | - | - | C-5 |
| ¹⁹F | -100 to -110 | m | - | -CF₂- |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Parameter | Value | Interpretation |
| IR | Vibrational Frequency (cm⁻¹) | 3400 (broad) | O-H stretch |
| IR | Vibrational Frequency (cm⁻¹) | 3030 | Aromatic C-H stretch |
| IR | Vibrational Frequency (cm⁻¹) | 2950, 2850 | Aliphatic C-H stretch |
| IR | Vibrational Frequency (cm⁻¹) | 1100-1200 | C-F stretch |
| Mass Spec (HRMS) | [M+H]⁺ (m/z) | 226.1298 | C₁₂H₁₆F₂NO⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route starts from the commercially available 1-benzyl-4-piperidone.[6][7] The synthesis involves a fluorination step followed by reduction.
Workflow for Synthesis
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride | 1803588-54-6 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-3,3-difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Benzyl-3,3-difluoropiperidin-4-ol, a novel fluorinated piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry, data from structurally related analogs, and standardized experimental protocols to offer a predictive and methodological framework for its assessment.
Predicted Physicochemical Properties and Solubility Profile
The structure of this compound, featuring a benzyl group, a difluorinated piperidine ring, and a hydroxyl group, suggests a complex interplay of factors governing its solubility. The presence of the benzyl group imparts significant lipophilicity, which may lead to poor aqueous solubility. Conversely, the piperidine nitrogen and the hydroxyl group can participate in hydrogen bonding, potentially improving solubility in polar solvents. The gem-difluoro substitution at the 3-position is expected to influence the compound's pKa and overall electronic properties.
Based on the analysis of related structures, the following solubility profile is anticipated:
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 7.4) | Low | The lipophilic benzyl group is likely to dominate, leading to poor solubility in neutral aqueous media. |
| Acidic Aqueous Buffer (pH 1-3) | Moderate to High | Protonation of the basic piperidine nitrogen will form a more soluble salt. |
| Organic Solvents (e.g., DMSO, Ethanol) | High | The overall organic nature of the molecule suggests good solubility in common organic solvents.[1] |
| Non-polar Organic Solvents (e.g., Hexane) | Low | The presence of the polar hydroxyl and nitrogen groups will likely limit solubility in non-polar solvents.[2] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter for its handling, storage, and formulation. The introduction of fluorine atoms is a well-recognized strategy in medicinal chemistry to enhance metabolic stability due to the high energy of the C-F bond.[3][4] However, the compound possesses functional groups that could be susceptible to degradation under certain conditions.
Predicted Stability Characteristics:
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Hydrolytic (Acidic/Basic) | Likely stable at neutral and acidic pH. Potential for degradation under strong basic conditions. | While the core structure is generally robust, extreme pH values could potentially lead to unforeseen rearrangements or degradation. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | The tertiary amine of the piperidine ring is a primary site for oxidation, potentially forming an N-oxide or leading to ring-opening products.[5] |
| Thermal | Expected to be relatively stable at ambient temperatures. | At elevated temperatures, degradation could occur, though specific pathways are difficult to predict without experimental data. |
| Photolytic | Potential for degradation upon exposure to UV light. | The benzyl group and the piperidine ring may be susceptible to photolytic degradation through radical mechanisms.[5] |
| Metabolic | Enhanced metabolic stability compared to non-fluorinated analogs. | The gem-difluoro group at the 3-position is expected to block potential sites of metabolism on the piperidine ring.[4] |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Aqueous Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of the compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N HCl, pH 1.0
-
HPLC-grade water, acetonitrile, and methanol
-
0.45 µm syringe filters
-
Shaking incubator
-
Calibrated HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound to vials containing PBS (pH 7.4) and 0.1 N HCl.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Forced Degradation (Stress Testing) Protocol
This protocol is designed to identify potential degradation products and degradation pathways.[5][6]
Materials:
-
This compound
-
1 N HCl
-
1 N NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 1 N NaOH and incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose aliquots of the stock solution and solid compound to light according to ICH Q1B guidelines.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradants.
-
Data Evaluation: Calculate the percentage of degradation and identify the mass of potential degradation products using the MS detector.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a novel compound such as this compound.
Caption: Experimental workflow for solubility and stability assessment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Discovery of Novel 1-Benzylpiperidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of recent discoveries in the field of novel 1-benzylpiperidine derivatives, with a focus on their design, synthesis, and biological evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
The versatility of the 1-benzylpiperidine core allows for extensive structural modifications. The N-benzyl group plays a critical role in target engagement, often through cation-π or π-π interactions, while the piperidine ring serves as a versatile anchor for introducing additional pharmacophoric features.[1][3] These modifications enable the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] Researchers have successfully developed 1-benzylpiperidine derivatives as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), as well as ligands for various receptors and transporters.[1][4][5]
Core Applications and Therapeutic Potential
Recent research has highlighted the potential of 1-benzylpiperidine derivatives in several therapeutic areas:
-
Alzheimer's Disease (AD): A significant focus has been on developing these derivatives as AChE inhibitors to address the cholinergic deficit observed in AD patients.[3][6] Some compounds have also been designed as multi-target-directed ligands, simultaneously inhibiting AChE and other key targets in AD pathology like histone deacetylase (HDAC) or amyloid-β (Aβ) aggregation.[7][8]
-
Pain and Inflammation: By targeting monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, novel 1-benzylpiperidine derivatives have emerged as promising candidates for the treatment of inflammatory pain and neurodegenerative diseases.[4][5][9]
-
Neurological and Psychiatric Disorders: The 1-benzylpiperidine scaffold is a key component of ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[1]
-
Analgesia: Certain derivatives have been explored for their potential as novel analgesics, highlighting the broad applicability of this chemical class.[10]
This guide will delve into the specific data and methodologies that underpin these exciting discoveries.
Quantitative Data Summary
The following tables summarize the biological activity of representative novel 1-benzylpiperidine derivatives from recent studies.
Table 1: Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibitory Activity of Selected 1-Benzylpiperidine Derivatives for Alzheimer's Disease. [7]
| Compound | Target | IC50 (μM) |
| d5 | HDAC | 0.17 |
| AChE | 6.89 | |
| d10 | HDAC | 0.45 |
| AChE | 3.22 |
Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Carboxamide Derivatives. [6]
| Compound | Target | IC50 (μM) |
| 20 | Acetylcholinesterase | 5.94 ± 1.08 |
| 28 | Acetylcholinesterase | 0.41 ± 1.25 |
Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives. [11]
| Compound | Target | IC50 (nM) |
| 7 | MAGL | 133.9 |
| 10c | MAGL | 124.6 |
| 10d | MAGL | 107.2 |
| 10e | MAGL | 109.4 |
| 13 | MAGL | 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific discoveries. The following sections provide protocols for the synthesis and biological evaluation of 1-benzylpiperidine derivatives.
Synthesis of 1-Benzylpiperidine Derivatives via N-Alkylation
A common and direct method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine precursor with a suitable benzyl halide.[1]
Materials:
-
Piperidine or substituted piperidine (1.0 eq)
-
Substituted benzyl chloride or benzyl bromide (1.0-1.2 eq)
-
Inorganic base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂))
-
Dichloromethane (for work-up)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the piperidine derivative and the inorganic base in the chosen solvent in a round-bottom flask.
-
Add the benzyl halide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the AChE inhibitory activity of test compounds.[1][12]
Principle:
The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the acetylthiocholine substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Visualizing Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Conclusion
The 1-benzylpiperidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents.[1] The derivatives discussed in this guide demonstrate significant potential in addressing complex multifactorial diseases like Alzheimer's and in the development of new treatments for pain and inflammation. The provided protocols and data serve as a foundation for researchers to explore the chemical space surrounding this versatile core, with the ultimate goal of developing new compounds with enhanced biological activities and improved therapeutic profiles. The ongoing exploration of structure-activity relationships and the application of multi-target-directed ligand design strategies are expected to further solidify the importance of 1-benzylpiperidine derivatives in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Biological Activity of Fluorinated Piperidines
The introduction of fluorine into piperidine rings has emerged as a powerful strategy in medicinal chemistry, bestowing unique physicochemical properties that can translate into enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This technical guide delves into the core aspects of fluorinated piperidines, summarizing key biological activities, presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and basicity (pKa).[1][2] For instance, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a modification that has been shown to reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[2][3][4][5] Furthermore, the carbon-fluorine bond is exceptionally stable, rendering fluorinated compounds more resistant to metabolic degradation and thereby increasing their in vivo half-life.[1]
Diverse Biological Activities of Fluorinated Piperidines
Fluorinated piperidines have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for a variety of therapeutic areas.
Enzyme Inhibition
A significant area of investigation for fluorinated piperidines is their role as enzyme inhibitors.
-
Carbonic Anhydrase Inhibition: Certain fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II).[6][7] This selectivity is noteworthy as it could lead to the development of drugs with fewer side effects.
-
α-Glucosidase and Cholinesterase Inhibition: A series of fluorine-substituted piperidine derivatives has shown potent inhibitory effects against α-glucosidase and cholinesterases.[8][[“]][10] This dual activity suggests their potential as multifunctional agents for treating diseases linked to dysregulated glucose metabolism, such as diabetes, and cholinergic dysfunction, as seen in Alzheimer's disease.[8][[“]][10] Notably, some of these compounds exhibited significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose.[8][10]
-
Protease Inhibition: A library of fluorinated piperidines was screened against several proteolytic enzymes, revealing that one scaffold was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2.[4][5] This finding highlights their potential as starting points for the development of antiviral agents.[4]
Central Nervous System (CNS) Activity
The ability of fluorine to enhance lipophilicity and metabolic stability makes fluorinated piperidines well-suited for targeting the central nervous system.[1][11][12][13] Fluorine substitution can improve a drug's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[11][13] Fluorinated derivatives of known CNS drugs, such as methylphenidate (Ritalin), have been synthesized, demonstrating the applicability of this approach.[14][15]
Serotonin Receptor Ligands
Fluorination has been employed to improve the pharmacokinetic properties of 5-HT1D receptor ligands based on the 3-(3-(piperidin-1-yl)propyl)indole scaffold.[16] The introduction of fluorine was found to reduce the basicity of the compounds, leading to dramatically improved oral absorption.[16]
Quantitative Biological Activity Data
The following table summarizes key quantitative data for the biological activity of selected fluorinated piperidines.
| Compound/Series | Target | Assay Type | Activity (IC50/Ki) | Reference |
| Fluorinated piperidines with tertiary benzenesulfonamide moieties | human Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Selective Inhibition | [6][7] |
| Fluorine-substituted piperidine derivatives (compounds 1-8) | α-Glucosidase | Enzyme Inhibition | Several-fold more active than acarbose | [8][10] |
| Fluorine-substituted piperidine derivative (compound 4) | α-Glucosidase | Kinetic Study | Competitive Inhibition | [8][10] |
| Fluorine-substituted piperidine derivative (compound 2) | Acetylcholinesterase (AChE) | Kinetic Study | Mixed-type Inhibition | [8][10] |
| Fluorinated piperidine scaffold | 3CLPro (SARS-CoV-2 Main Protease) | Enzyme Inhibition Screen | Hit Identified | [4][5] |
| 3-(3-(4-fluoropiperidin-1-yl)propyl)indole derivatives | 5-HT1D Receptor | Radioligand Binding | High Affinity and Selectivity | [16] |
| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | In vitro Assay | IC50 = 0.06 mM | [17] |
| Phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol (PD3) | Platelet Aggregation | In vitro Assay | IC50 = 80 mM | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of fluorinated piperidines.
Enzyme Inhibition Assays
General Protocol for α-Glucosidase Inhibition Assay:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., baker's yeast) is prepared in a buffer solution (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (fluorinated piperidine derivative) at various concentrations is pre-incubated with the α-glucosidase solution for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
General Protocol for Cholinesterase Inhibition Assay:
This assay is typically performed using the Ellman's method.
-
Reagent Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: The enzyme is pre-incubated with various concentrations of the fluorinated piperidine inhibitor.
-
Reaction Initiation: The reaction is started by the addition of the substrate (ATCI or BTCI) and DTNB.
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of formation of this product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition and the IC50 values are determined as described for the α-glucosidase assay.
Cell-Based Assays
General Protocol for Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., melanoma, MCF7) and normal cell lines (e.g., fibroblasts) are cultured in appropriate media and conditions.[18]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated piperidine derivatives for a specified duration (e.g., 24-72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.
Visualizing Biological Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
Caption: General mechanism of enzyme inhibition by a fluorinated piperidine derivative.
Caption: A typical workflow for the discovery of drugs based on fluorinated piperidines.
Conclusion
Fluorinated piperidines represent a highly versatile and valuable class of compounds in drug discovery. The strategic incorporation of fluorine atoms allows for the fine-tuning of physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The diverse range of biological activities, from enzyme inhibition to CNS modulation, underscores the broad therapeutic potential of this scaffold. As synthetic methodologies for accessing these compounds continue to advance, we can anticipate the discovery of novel fluorinated piperidine-based drugs with significant clinical impact. This guide provides a foundational understanding for researchers and scientists to explore and harness the potential of fluorinated piperidines in their drug development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. matilda.science [matilda.science]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openscholar.dut.ac.za [openscholar.dut.ac.za]
Safety and Handling of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-Benzyl-3,3-difluoropiperidin-4-ol (CAS No. 1239596-53-2) was not available at the time of writing. All handling and safety procedures should be conducted by qualified professionals in a controlled laboratory setting, adhering to all applicable local, state, and federal regulations.
Introduction
This compound is a fluorinated piperidine derivative with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the environment. This guide provides a summary of the likely hazards and recommended handling protocols based on data from analogous compounds.
Hazard Identification and Classification
Table 1: Postulated GHS Hazard Classification
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Potential Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
Limited experimental data for the physical and chemical properties of this compound is publicly available. The following table summarizes known information.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅F₂NO |
| Molecular Weight | 227.25 g/mol |
| Appearance | Not specified (likely a solid) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound. The following experimental workflow outlines the recommended procedures for safe handling.
Caption: Recommended workflow for safely handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
First Aid Measures
In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid responses.
Caption: First aid procedures for exposure to this compound.
Storage and Disposal
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or into the environment.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Toxicological Information
Specific toxicological data for this compound is not available. Based on the postulated hazards, the compound may cause irritation to the skin, eyes, and respiratory system. Ingestion may be harmful. The toxicological properties have not been fully investigated.
Conclusion
While this compound is a valuable compound for research and development, it must be handled with care due to its potential hazards. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. It is imperative to consult a complete and verified Safety Data Sheet for this compound as soon as it becomes available and to always adhere to the safety protocols established by your institution.
Spectroscopic and Synthetic Profile of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-Benzyl-3,3-difluoropiperidin-4-ol. Due to the limited availability of direct experimental data in public literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, a detailed experimental protocol for its synthesis via the reduction of its ketone precursor, 1-Benzyl-3,3-difluoropiperidin-4-one, is presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, identification, and utilization of this fluorinated piperidine derivative.
Introduction
Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The title compound, this compound, incorporates a key N-benzyl protecting group and a gem-difluoro motif adjacent to a hydroxyl group, making it a versatile intermediate for the synthesis of more complex bioactive molecules. This document details the expected analytical data and a practical synthetic method for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Ar-H (Benzyl) |
| ~4.0 - 4.2 | m | 1H | H -4 |
| 3.65 | s | 2H | -CH ₂-Ph |
| ~2.8 - 3.0 | m | 2H | H -2 (axial & equatorial) |
| ~2.5 - 2.7 | m | 2H | H -6 (axial & equatorial) |
| ~2.0 - 2.2 | m | 2H | H -5 (axial & equatorial) |
| ~1.8 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Ar-C (Quaternary) |
| ~129 | Ar-C H (ortho) |
| ~128.5 | Ar-C H (meta) |
| ~127.5 | Ar-C H (para) |
| ~124 (t) | C -3 (CF₂) |
| ~68 (t) | C -4 (CHOH) |
| ~60 | -C H₂-Ph |
| ~55 (t) | C -2 |
| ~49 | C -6 |
| ~35 (t) | C -5 |
Note: (t) indicates a triplet multiplicity due to coupling with fluorine.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -95 to -115 | m |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Medium | O-H stretch (Alcohol) |
| 3050 - 3020 | Medium | C-H stretch (Aromatic) |
| 2950 - 2800 | Medium | C-H stretch (Aliphatic) |
| 1495, 1450 | Medium | C=C stretch (Aromatic ring) |
| 1150 - 1050 | Strong | C-F stretch |
| 1080 - 1040 | Strong | C-O stretch (Alcohol) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| ~227 | [M]⁺ (Molecular Ion) |
| ~209 | [M - H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved through the reduction of the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Materials and Methods
-
Starting Material: 1-Benzyl-3,3-difluoropiperidin-4-one
-
Reagent: Sodium borohydride (NaBH₄)
-
Solvent: Methanol (MeOH)
-
Other: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.
-
Reduction: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Relationship of Spectroscopic Analysis
The characterization of the synthesized product relies on a logical workflow of spectroscopic techniques to confirm its identity and purity.
Caption: Logical workflow for the structural elucidation of the target compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are based on sound chemical principles and are intended to guide researchers in the synthesis and characterization of this and related fluorinated piperidine derivatives. The availability of this information is anticipated to accelerate research and development efforts in the discovery of new therapeutic agents.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol, a novel fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine ring is a highly prevalent scaffold in pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The synthesis commences with the commercially available N-Benzyl-4-piperidone, which undergoes α,α-difluorination to yield the key intermediate, 1-Benzyl-3,3-difluoropiperidin-4-one. Subsequent reduction of the ketone furnishes the target alcohol. This protocol is designed to be a practical guide for researchers synthesizing this or structurally related compounds.
Overall Synthesis Scheme
The proposed synthetic pathway is a two-step process starting from N-Benzyl-4-piperidone:
-
Step 1: α,α-Difluorination: Conversion of N-Benzyl-4-piperidone to 1-Benzyl-3,3-difluoropiperidin-4-one.
-
Step 2: Ketone Reduction: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one to the final product, this compound.
Data Presentation: Reagents and Expected Yields
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Reagent/Catalyst | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | N-Benzyl-4-piperidone | 189.26 | 10.0 | 1. LDA (22.0 mmol)2. NFSI (22.0 mmol) | 1-Benzyl-3,3-difluoropiperidin-4-one | 225.25 | 2.25 | 45-55% |
| 2 | 1-Benzyl-3,3-difluoropiperidin-4-one | 225.25 | 4.5 | Sodium Borohydride (NaBH₄) (6.75 mmol) | This compound | 227.27 | 1.02 | 85-95% |
Note: MW = Molecular Weight; LDA = Lithium diisopropylamide; NFSI = N-Fluorobenzenesulfonimide. Expected yields are estimates based on analogous reactions in the literature and may vary.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one
This procedure details the α,α-difluorination of N-Benzyl-4-piperidone using lithium diisopropylamide (LDA) as a base and N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. The direct fluorination of ketones is a key method for creating α,α-difluoroketones.[2]
Materials:
-
N-Benzyl-4-piperidone (1.89 g, 10.0 mmol)
-
Diisopropylamine (3.08 mL, 22.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (6.94 g, 22.0 mmol)
-
Anhydrous Tetrahydrofuran (THF), 100 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice-salt bath, argon or nitrogen supply.
Procedure:
-
Flask Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
LDA Formation: Add anhydrous THF (50 mL) and diisopropylamine (3.08 mL, 22.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.8 mL, 22.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve N-Benzyl-4-piperidone (1.89 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the LDA solution over 20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve NFSI (6.94 g, 22.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the enolate mixture over 30 minutes at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 20:1 to 5:1) to afford 1-Benzyl-3,3-difluoropiperidin-4-one as a pale yellow oil.
Step 2: Synthesis of this compound
This protocol describes the reduction of the difluorinated ketone intermediate to the target alcohol using sodium borohydride, a common and effective reducing agent for ketones.[3][4]
Materials:
-
1-Benzyl-3,3-difluoropiperidin-4-one (1.01 g, 4.5 mmol)
-
Sodium borohydride (NaBH₄) (0.26 g, 6.75 mmol)
-
Methanol (50 mL)
-
Deionized water
-
Dichloromethane (DCM) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.01 g, 4.5 mmol) in methanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (0.26 g, 6.75 mmol) portion-wise over 10 minutes, monitoring for gas evolution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully add deionized water (20 mL) to quench any remaining NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with brine (40 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 5:1 to 2:1) to yield this compound as a white solid or colorless oil.
Visualizations
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
References
Application Notes and Protocols for 1-Benzyl-3,3-difluoropiperidin-4-ol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,3-difluoropiperidin-4-ol is a valuable fluorinated heterocyclic building block for medicinal chemistry and drug discovery. The incorporation of gem-difluoro groups into molecular scaffolds is a widely recognized strategy to modulate the physicochemical and pharmacological properties of drug candidates. The fluorine atoms can enhance metabolic stability, improve blood-brain barrier penetration, and alter the acidity of nearby functional groups, thereby influencing binding affinity to biological targets. The N-benzyl group serves as a common protecting group and a versatile handle for further synthetic modifications. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and derivatization.
Key Applications
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). The structural features of this building block make it suitable for the development of novel therapeutic agents.
Potential therapeutic areas include:
-
Neurodegenerative Diseases: The piperidine core is a common feature in molecules targeting CNS receptors. The difluoro substitution can lead to compounds with improved pharmacokinetic profiles for treating conditions like Alzheimer's or Parkinson's disease.
-
Pain Management: Derivatives of this scaffold can be explored as ligands for opioid or other pain-related receptors.
-
Psychiatric Disorders: The development of novel antidepressants, antipsychotics, and anxiolytics can benefit from the unique properties imparted by the difluoropiperidinol core.
Data Presentation
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 1-Benzyl-3,3-difluoropiperidine-4,4-diol | C₁₂H₁₅F₂NO₂ | 243.25 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Benzyl-3,3-difluoropiperidin-4-one
This protocol describes the reduction of the corresponding ketone to the target alcohol.
Materials:
-
1-Benzyl-3,3-difluoropiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: O-Alkylation of this compound
This protocol describes a general procedure for the etherification of the hydroxyl group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
An appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Syringe for the addition of reagents
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry or Introduction of Azide
This protocol allows for the functionalization of the alcohol with inversion of stereochemistry.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
A suitable nucleophile (e.g., p-nitrobenzoic acid for subsequent hydrolysis to the inverted alcohol, or diphenylphosphoryl azide for azide introduction)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere
Procedure:
-
Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD or DEAD (1.5 eq) dropwise with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Rationale for using the building block in drug discovery.
References
Application Notes and Protocols for the Purification of 1-Benzyl-3,3-difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1-Benzyl-3,3-difluoropiperidin-4-ol, a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on established techniques for structurally related fluorinated piperidine derivatives and offer robust starting points for achieving high purity.
Introduction
This compound is a valuable building block in medicinal chemistry. The introduction of the gem-difluoro group adjacent to the hydroxyl functionality can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design. Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining accurate biological data. This document details two primary purification techniques: flash column chromatography and recrystallization.
Data Presentation
The following table summarizes expected outcomes for the purification of this compound based on typical results for analogous compounds. Actual results may vary depending on the crude sample's purity and the specific experimental conditions.
| Purification Technique | Purity (Before) | Purity (After) | Typical Yield | Key Parameters |
| Flash Column Chromatography | 80-90% | >98% | 60-75% | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate (4:1 to 2:1 gradient) |
| Recrystallization | 95-98% | >99.5% | 70-85% | Solvent System: Ethyl Acetate/Hexane or Isopropanol |
Experimental Protocols
Flash Column Chromatography
This method is highly effective for purifying crude this compound, particularly for removing baseline impurities and reaction byproducts. A protocol adapted from the purification of a structurally similar compound, benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate, is provided below.[1]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of hexane/ethyl acetate (4:1).
-
Gradient Elution (Optional): If separation is not optimal, a gradual increase in the polarity of the mobile phase (e.g., to a 2:1 ratio of hexane/ethyl acetate) can be employed.
-
Fraction Collection: Collect fractions in appropriately sized test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material from a sample that is already relatively pure (e.g., after column chromatography).
Materials:
-
Purified this compound
-
Ethyl Acetate
-
Hexane
-
Isopropanol
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents. An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a two-solvent system, the compound should be highly soluble in one ("good") solvent and poorly soluble in the other ("bad") solvent, and the two solvents must be miscible. For this compound, ethyl acetate/hexane or isopropanol are good starting points.
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethyl acetate or isopropanol) until the solid is fully dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Slowly cool the saturated solution to room temperature, and then in an ice bath to induce crystallization.
-
Two Solvents: While the solution in the "good" solvent is hot, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Below are diagrams illustrating the logical workflow for the purification techniques.
Caption: Workflow for Flash Column Chromatography.
Caption: General Workflow for Recrystallization.
References
Application Notes and Protocols: 1-Benzyl-3,3-difluoropiperidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential medicinal chemistry applications of 1-Benzyl-3,3-difluoropiperidin-4-ol as a key building block in the synthesis of novel therapeutic agents. The inclusion of gem-difluoro substitution on the piperidine ring is a modern strategy to enhance the metabolic stability and modulate the physicochemical properties of drug candidates. While specific data on the direct applications of this compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).
The N-benzyl piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its versatility in creating ligands for a range of biological targets. The difluoropiperidinol moiety offers a unique combination of structural rigidity, altered basicity of the piperidine nitrogen, and the potential for new hydrogen bonding interactions, making it an attractive starting point for the discovery of novel drugs.
Potential Therapeutic Applications
Based on the broader class of fluorinated benzylpiperidine derivatives, this compound is a promising scaffold for the development of agents targeting:
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The benzyl group can be tailored to interact with various receptors and enzymes within the CNS.
-
Dopamine Receptor Modulation: Derivatives of benzylpiperidine have been extensively explored as modulators of dopamine receptors, suggesting a potential role in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.
-
Neuroleptic Agents: The structural features of this compound align with those of known neuroleptic compounds, indicating its potential as a starting point for the synthesis of novel antipsychotics.
Quantitative Data on Analogous Compounds
| Compound Class | Target | Key Structural Features | Potency (Ki or IC₅₀) | Reference Compound |
| 4,4-Difluoropiperidine Ethers | Dopamine D4 Receptor | 4,4-difluoro-3-(phenoxymethyl)piperidine | Ki = 0.3 nM | 14a |
| 3-Benzyloxy-piperidines | Dopamine D4 Receptor | N-(3-fluoro-4-methoxybenzyl)-3-(3-fluorobenzyloxy)piperidine | Ki = 205.9 nM | 8a |
| N-Benzylpiperidines | Acetylcholinesterase (AChE) | N-benzylpiperidine core with varied substituents | IC₅₀ = 3.22 - 6.89 µM | d5, d10 |
| Benzimidazolone Derivatives | Neuroleptic Activity ([³H]spiroperidol binding) | 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone | IC₅₀ = 0.8 nM | HR 723 |
Experimental Protocols
The following are generalized protocols for the synthesis of potential drug candidates using this compound as a starting material. These are based on established synthetic methodologies for related piperidine derivatives.
Protocol 1: Synthesis of N-Substituted Piperidine Derivatives via Reductive Amination
This protocol describes a common method to introduce diversity at the piperidine nitrogen, which is often crucial for tuning pharmacological activity.
Workflow Diagram:
Caption: Synthetic workflow for N-substitution.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol or Ethanol
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and hydrogenation apparatus
Procedure:
-
Debenzylation:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,3-difluoropiperidin-4-ol.
-
-
Reductive Amination:
-
Dissolve the crude 3,3-difluoropiperidin-4-ol in DCM or DCE.
-
Add the desired aldehyde or ketone (1.0-1.2 equivalents).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: O-Alkylation/Arylation of the Hydroxyl Group
This protocol allows for the modification of the hydroxyl group, which can be important for exploring interactions with the target protein.
Workflow Diagram:
Caption: General scheme for O-alkylation/arylation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide or aryl halide (e.g., benzyl bromide, substituted phenyl fluoride)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2-1.5 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl or aryl halide (1.1-1.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Context
Derivatives of this compound could potentially modulate various signaling pathways, depending on the final structure. For instance, as dopamine receptor antagonists, they would interfere with dopamine signaling, which is crucial in the pathophysiology of psychosis.
Dopamine D2 Receptor Antagonism Pathway:
Caption: Simplified dopamine D2 receptor signaling.
This diagram illustrates how a potential antagonist derived from the scaffold could block dopamine's inhibitory effect on adenylyl cyclase, thereby modulating downstream cellular responses.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. The biological activities are based on analogous compounds and are for illustrative purposes to guide further research.
Application Notes and Protocols for 1-Benzyl-3,3-difluoropiperidin-4-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged scaffold in medicinal chemistry. The N-benzyl piperidine (N-BP) moiety, in particular, is frequently utilized to fine-tune efficacy and physicochemical properties in drug development, often providing crucial cation-π interactions with target proteins.[1] The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Specifically, the gem-difluoro substitution at the 3-position of the piperidine ring, combined with the hydroxyl group at the 4-position, makes 1-Benzyl-3,3-difluoropiperidin-4-ol a valuable building block for the synthesis of novel therapeutic agents.
These application notes provide an overview of the potential applications of this compound and its derivatives in drug discovery, along with generalized experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
Derivatives of the 1-benzyl-4-hydroxypiperidine scaffold have shown activity against a range of biological targets. The unique structural features of this compound suggest its potential as a key intermediate for developing inhibitors or modulators for various therapeutic areas:
-
Oncology: The piperidine core is present in numerous anticancer agents. For instance, 1-Benzyl-4-piperidone is a key intermediate in the synthesis of menin inhibitors for the treatment of mixed lineage leukemia (MLL)-rearranged leukemia.[2] Derivatives of this compound could be explored for the development of novel kinase inhibitors, protein-protein interaction modulators, or as scaffolds for cytotoxic agents with improved pharmacological profiles. The difluoro group can enhance binding affinity and metabolic stability.
-
Neurodegenerative Diseases: 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3][4] The hydroxyl group of the core molecule can form crucial hydrogen bonds in the active site of enzymes like AChE.
-
Infectious Diseases: N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[5][6] The this compound scaffold can be used to generate new derivatives with potentially enhanced potency and a broader spectrum of activity against various pathogens.
-
Inflammation and Immunology: Derivatives of 1-benzyl-4-hydroxypiperidine have been developed as histamine H3 receptor antagonists, which have potential applications in treating inflammatory and neurological disorders.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general multi-step synthesis starting from commercially available precursors.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Materials:
-
N-Benzylethanolamine
-
Methyl acrylate
-
Sodium metal
-
Toluene
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Fluorinating agent (e.g., Selectfluor®)
-
Reducing agent (e.g., Sodium borohydride)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of N,N-bis(β-propionate)benzylamine: React N-benzylethanolamine with methyl acrylate in a suitable solvent.
-
Dieckmann Condensation: To a solution of sodium in toluene and methanol, add the N,N-bis(β-propionate)benzylamine dropwise and heat to reflux to form 1-benzyl-4-keto-3-piperidinecarboxylate.[8]
-
Hydrolysis and Decarboxylation: Add hydrochloric acid to the product from the previous step and reflux. After cooling, neutralize with sodium hydroxide and extract with ethyl acetate to yield 1-benzyl-4-piperidone.[8]
-
α,α-Difluorination: Treat the 1-benzyl-4-piperidone with a suitable fluorinating agent, such as Selectfluor®, in an appropriate solvent to obtain 1-benzyl-3,3-difluoropiperidin-4-one.
-
Reduction of the Ketone: Reduce the 1-benzyl-3,3-difluoropiperidin-4-one using a reducing agent like sodium borohydride in a protic solvent (e.g., methanol or ethanol) to yield the final product, this compound.
-
Purification: The final compound can be purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to evaluate the potential of derivatives of this compound as AChE inhibitors, relevant for Alzheimer's disease research.[4]
Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of this compound)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Simultaneously, add DTNB to the wells. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is to assess the potential antibacterial or antifungal activity of the synthesized derivatives.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate broth.
-
Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation
The quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Compound ID | R-group Modification | IC50 (nM)[4] | Selectivity Index (BuChE/AChE) |
| Lead Cmpd | 1-Benzyl-3,3-difluoro-4-ol | To be determined | To be determined |
| Derivative 1 | Specify modification | ||
| Derivative 2 | Specify modification | ||
| Donepezil | (Reference Drug) | Known value | Known value |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Lead Cmpd | To be determined | To be determined | To be determined |
| Derivative 1 | |||
| Derivative 2 | |||
| Ampicillin | Known value | Known value | N/A |
| Fluconazole | N/A | N/A | Known value |
Signaling Pathway and Target Interaction
The N-benzylpiperidine moiety can interact with various biological targets. For instance, in the context of AChE inhibition, the benzyl group can engage in π-π stacking interactions within the enzyme's active site, while the piperidine nitrogen, when protonated, can interact with anionic residues. The hydroxyl group can form key hydrogen bonds. The difluoro modification can alter the electronic properties and conformation of the piperidine ring, potentially leading to enhanced binding affinity and selectivity.
Potential Interaction with Acetylcholinesterase
Caption: Putative binding mode of a this compound derivative in the active site of AChE.
Conclusion
This compound represents a promising and versatile building block for the design and synthesis of novel drug candidates. Its unique combination of a proven pharmacophore (N-benzylpiperidine) with strategic fluorine substitution offers significant potential for developing compounds with improved potency, selectivity, and pharmacokinetic properties across various therapeutic areas. The provided protocols offer a starting point for researchers to synthesize and evaluate derivatives of this scaffold for their desired biological activities.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 1-Benzyl-3,3-difluoropiperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, specific validated analytical methods for the quantification of 1-Benzyl-3,3-difluoropiperidin-4-ol are not widely available in the public domain. The following application notes and protocols are proposed methodologies based on established analytical techniques for structurally similar compounds, such as N-benzylpiperidine and other fluorinated piperidine derivatives. These methods should be fully validated by the end-user to ensure they meet the specific requirements of their application.
Introduction
This compound is a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of robust and reliable analytical methods for the quantification of such compounds is essential for quality control, pharmacokinetic studies, and process development.
This document provides detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of compounds containing a chromophore.[3] The benzyl group in this compound provides sufficient UV absorbance for sensitive detection.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
This compound reference standard
-
Methanol (HPLC grade) for sample and standard preparation
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Workflow:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation: HPLC-UV
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for a compound structurally similar to this compound.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
Visualization: HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for the derivatized analyte should be determined.
2. Reagents and Solutions:
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Pyridine (anhydrous)
-
This compound reference standard
3. Standard and Sample Preparation (with Derivatization):
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method, but use ethyl acetate as the solvent.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis Workflow:
-
Perform a blank injection (derivatized ethyl acetate) to check for system cleanliness.
-
Inject the derivatized working standards to build a calibration curve.
-
Inject the derivatized samples.
-
Quantify the derivatized analyte using the peak area from the SIM chromatogram and the calibration curve.
Data Presentation: GC-MS
The following table presents typical performance characteristics for a validated GC-MS method for a similar N-benzylpiperidine compound.
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) |
Visualization: GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS quantification including the essential derivatization step.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The target molecule, 1-Benzyl-3,3-difluoropiperidin-4-ol, is a valuable building block for the synthesis of novel therapeutics. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible two-step process. The synthesis involves an initial cyclization to form the key intermediate, 1-Benzyl-3,3-difluoropiperidin-4-one, followed by a stereoselective reduction to yield the desired alcohol.
Synthetic Pathway Overview
The proposed synthetic route for the scale-up production of this compound is a two-step process commencing with a Dieckmann-type condensation to form the piperidinone ring, followed by the reduction of the ketone.
Application Notes and Protocols: 1-Benzyl-3,3-difluoropiperidin-4-ol in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,3-difluoropiperidin-4-ol is a valuable fluorinated building block for the synthesis of novel bioactive molecules. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly enhance the metabolic stability, lipophilicity, and membrane permeability of drug candidates. The benzyl protecting group on the nitrogen atom allows for a wide range of chemical transformations, making this scaffold highly versatile for the development of new therapeutic agents targeting various biological pathways. These notes provide an overview of the potential applications of this compound in the synthesis of neurokinin (NK) receptor antagonists and dopamine D4 receptor antagonists, along with representative experimental protocols and biological data for analogous compounds.
Synthesis of Bioactive Molecules
The 4-hydroxyl group of this compound serves as a key functional handle for further synthetic modifications, including etherification and nucleophilic substitution, to generate a diverse library of compounds.
General Synthetic Scheme
A plausible synthetic route starting from this compound to generate potential dopamine D4 receptor antagonists involves an initial etherification of the hydroxyl group, followed by debenzylation and subsequent N-alkylation or reductive amination to introduce various substituents.
Application Notes and Protocols for the Biological Screening of 1-Benzyl-3,3-difluoropiperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological screening of 1-Benzyl-3,3-difluoropiperidin-4-ol derivatives. The protocols outlined below are based on the common biological targets of N-benzylpiperidine and fluorinated piperidine scaffolds, including cholinesterases, sigma receptors, and dopamine receptors. While specific data for the exact title compound is not publicly available, the provided methodologies for analogous compounds offer a robust starting point for characterization.
Introduction
The this compound scaffold is a promising structural motif in medicinal chemistry. The N-benzylpiperidine core is a well-established pharmacophore found in numerous biologically active compounds, particularly those targeting the central nervous system.[1][2] The introduction of gem-difluorination on the piperidine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[3] This document details protocols for evaluating the biological activity of derivatives of this scaffold against key protein targets implicated in neurodegenerative diseases and other CNS disorders.
Data Presentation: Biological Activities of Analogous N-Benzylpiperidine Derivatives
The following tables summarize the inhibitory activities of various N-benzylpiperidine derivatives against common biological targets. This data can serve as a benchmark for the evaluation of novel this compound derivatives.
Table 1: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-Benzylpiperidine derivative (d5) | HDAC | 0.17 | [4] |
| N-Benzylpiperidine derivative (d5) | AChE | 6.89 | [4] |
| N-Benzylpiperidine derivative (d10) | HDAC | 0.45 | [4] |
| N-Benzylpiperidine derivative (d10) | AChE | 3.22 | [4] |
| N-Benzyl-piperidine derivative (4a) | AChE | 2.08 | [5] |
| N-Benzyl-piperidine derivative (4a) | BuChE | 7.41 | [5] |
| Benzimidazole-based piperidine hybrid (2) | AChE | 19.44 ± 0.60 | [6] |
| Benzimidazole-based piperidine hybrid (2) | BuChE | 21.57 ± 0.61 | [6] |
AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, HDAC: Histone Deacetylase
Table 2: Sigma Receptor Binding Affinity of Piperidine Derivatives
| Compound Class | Receptor Subtype | Ki (nM) | Reference |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ1 | 3.2 | [7] |
| Haloperidol (Reference) | σ1 | 2.5 | [7] |
| SA4503 | σ1 | 4.6 | [8] |
| SA4503 | σ2 | 63.1 | [8] |
| FE-SA4503 | σ1 | 8.0 | [8] |
| FE-SA4503 | σ2 | 113.2 | [8] |
Table 3: Dopamine Receptor Binding Affinity of Piperazine/Piperidine Derivatives
| Compound Class | Receptor Subtype | Ki (nM) | Reference |
| 1,4-disubstituted piperazine-based compound (22) | D2 | 53 | [9] |
| 1,4-disubstituted piperazine-based compound (24) | D2 | 58 | [9] |
| N-phenylpiperazine analog (6a) | D3 | nanomolar affinity | [10] |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11][12]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE or BuChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caption: Workflow for the cholinesterase inhibition assay.
Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of the test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.[13][14]
Materials:
-
Membrane preparations from cells expressing σ1 or σ2 receptors (e.g., from guinea pig liver).[13]
-
Radioligand: --INVALID-LINK---pentazocine for σ1 receptors or [³H]DTG for σ2 receptors.[13][14]
-
Non-specific binding control: Haloperidol or other suitable unlabeled ligand.[15]
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Sigma-1 receptor signaling pathway.
Dopamine Receptor Radioligand Binding Assay
This assay measures the affinity of the test compounds for dopamine receptor subtypes (e.g., D2, D3, D4).[16][17]
Materials:
-
Membrane preparations from cells stably expressing the desired dopamine receptor subtype.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone).[17]
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Follow a similar procedure as the sigma receptor binding assay, using the appropriate dopamine receptor-expressing membranes and radioligand.
-
Prepare serial dilutions of the test compounds.
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Separate bound and free radioligand by filtration.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values for the test compounds.
Caption: Dopamine D2 receptor signaling pathway.
General Cytotoxicity Assay (MTT Assay)
It is crucial to assess the general cytotoxicity of the synthesized compounds to distinguish between specific biological activity and non-specific toxicity.
Materials:
-
Human cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The protocols provided in these application notes offer a foundational framework for the biological characterization of this compound derivatives. By systematically evaluating their activity against key neurological targets such as cholinesterases, sigma receptors, and dopamine receptors, researchers can gain valuable insights into their potential therapeutic applications. It is recommended to perform these initial in vitro screens to guide further lead optimization and more complex in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-3,3-difluoropiperidin-4-ol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during the synthesis of this compound, which is typically prepared via the reduction of its precursor, 1-Benzyl-3,3-difluoropiperidin-4-one.
General Questions
-
Q1: What is the most common method for synthesizing this compound? A1: The most common and direct method is the reduction of the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one. This is typically achieved using a hydride-based reducing agent.
-
Q2: My overall yield is consistently low. What are the critical stages I should investigate? A2: Low overall yield can stem from two main stages: the synthesis of the precursor ketone (1-Benzyl-3,3-difluoropiperidin-4-one) and the final reduction step. It is crucial to ensure the purity of the starting ketone before proceeding to the reduction. Any impurities can interfere with the reduction reaction and complicate the purification of the final product.
Troubleshooting the Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one
-
Q3: My reduction of 1-Benzyl-3,3-difluoropiperidin-4-one is incomplete. How can I drive the reaction to completion? A3: Incomplete reduction is a common issue. Consider the following troubleshooting steps:
-
Increase the equivalents of the reducing agent: The stoichiometry of the reducing agent is critical. Increase the equivalents of the reducing agent (e.g., sodium borohydride) in increments (e.g., from 1.5 eq to 2.0 eq).
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, extending the reaction time may be beneficial.
-
Increase the reaction temperature: If the reaction is being performed at a low temperature (e.g., 0 °C), allowing it to slowly warm to room temperature may improve the reaction rate. However, be cautious as higher temperatures can lead to the formation of side products.
-
-
Q4: I am observing the formation of multiple side products during the reduction. What could be the cause and how can I minimize them? A4: Side product formation is often related to the choice of reducing agent and reaction conditions.
-
Choice of Reducing Agent: A strong reducing agent like lithium aluminum hydride (LiAlH4) might be too reactive and could lead to undesired side reactions. A milder reducing agent such as sodium borohydride (NaBH4) is often preferred for this type of transformation.
-
Reaction Temperature: As mentioned, elevated temperatures can promote side reactions. Maintaining a controlled temperature is crucial.
-
Purity of Starting Material: Impurities in the starting ketone can lead to a variety of side products. Ensure the 1-Benzyl-3,3-difluoropiperidin-4-one is of high purity before starting the reduction.
-
-
Q5: How can I effectively purify the final product, this compound? A5: Purification of the final alcohol can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from any unreacted starting material and non-polar impurities.
Experimental Protocols
The following is a representative experimental protocol for the reduction of 1-Benzyl-3,3-difluoropiperidin-4-one to this compound.
Protocol: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol (MeOH) or ethanol (EtOH) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly add water or acetone to quench the excess NaBH4.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the reduction of a substituted piperidin-4-one to the corresponding piperidin-4-ol, based on analogous reactions in the literature.
Table 1: Effect of Reducing Agent on Yield
| Entry | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH4 | 1.5 | MeOH | 0 to RT | 2 | 85 |
| 2 | NaBH4 | 2.0 | MeOH | 0 to RT | 2 | 92 |
| 3 | LiAlH4 | 1.2 | THF | 0 to RT | 1 | 78* |
| 4 | Triethylsilane | 1.5 | TFA | RT | 4 | 88 |
*Lower yield may be observed due to the formation of side products.
Table 2: Optimization of Reaction Conditions with NaBH4
| Entry | Equivalents of NaBH4 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | EtOH | RT | 4 | 75 |
| 2 | 1.5 | EtOH | 0 to RT | 2 | 88 |
| 3 | 2.0 | MeOH | 0 to RT | 1.5 | 95 |
| 4 | 2.0 | MeOH | RT | 1 | 90 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
Technical Support Center: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 1-Benzyl-3,3-difluoropiperidin-4-one. This reduction is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common choice due to its mild nature and operational simplicity.
Q2: What are the primary challenges and common byproducts in this synthesis?
The main challenges in the synthesis of this compound revolve around controlling the stereochemistry at the newly formed alcohol center and preventing unwanted side reactions. The most common "byproduct" is the undesired diastereomer of the product. Depending on the reaction conditions, either the cis or trans isomer may be favored. Other potential byproducts can include unreacted starting material and, in some cases, products of defluorination.
Q3: How can I characterize the final product and its potential diastereomers?
Characterization is typically performed using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are invaluable for determining the structure and stereochemistry of the product. The coupling constants between the proton at C4 and the adjacent protons at C3 and C5 in the ¹H NMR spectrum can help differentiate between the cis and trans isomers. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC if an enantioselective synthesis is performed, is useful for assessing purity and the diastereomeric ratio. Mass spectrometry (MS) is used to confirm the molecular weight of the product.
Troubleshooting Guide
Encountering unexpected results is a common part of synthetic chemistry. This guide addresses potential issues during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase the reaction time. - Use a slight excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). - Ensure the quality of the reducing agent, as it can decompose over time. |
| Decomposition of product during workup or purification. | - Use a mild acidic workup (e.g., saturated ammonium chloride solution) to quench the reaction. - Avoid excessive heat during solvent removal. - Purify using column chromatography with a suitable solvent system, minimizing exposure time on silica gel. | |
| Mixture of Diastereomers (cis and trans) | Lack of stereocontrol in the reduction step. The choice of reducing agent and reaction conditions influences the diastereoselectivity. | - To favor the axial attack (leading to the equatorial alcohol), use a less sterically hindered reducing agent like NaBH₄ at low temperatures. - For equatorial attack (leading to the axial alcohol), a bulkier reducing agent such as L-Selectride® or K-Selectride® may provide better selectivity. - Optimization of the solvent and temperature is crucial for improving the diastereomeric ratio. |
| Presence of Unreacted Starting Material (Ketone) | Insufficient reducing agent or short reaction time. | - Increase the equivalents of the reducing agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. |
| Deactivation of the reducing agent. | - Use freshly opened or properly stored sodium borohydride. - Ensure the reaction solvent is dry if using a moisture-sensitive reducing agent. | |
| Observation of a Byproduct with a Lower Molecular Weight | Potential defluorination of the piperidine ring. While less common, harsh reaction conditions or certain reagents can lead to the loss of one or more fluorine atoms. | - Employ milder reducing agents like sodium borohydride. - Maintain a low reaction temperature. - Avoid strongly acidic or basic conditions during the reaction and workup. |
Data Presentation: Diastereomeric Ratio
The diastereomeric ratio of cis to trans this compound is highly dependent on the reaction conditions. The following table provides hypothetical data to illustrate this dependency.
| Reducing Agent | Solvent | Temperature (°C) | Hypothetical cis:trans Ratio |
| NaBH₄ | Methanol | 0 | 70:30 |
| NaBH₄ | Methanol | -78 | 85:15 |
| NaBH₄ | Tetrahydrofuran | 25 | 60:40 |
| LiAlH₄ | Tetrahydrofuran | 0 | 50:50 |
| L-Selectride® | Tetrahydrofuran | -78 | 10:90 |
Experimental Protocol: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one
This protocol describes a general procedure for the reduction of 1-Benzyl-3,3-difluoropiperidin-4-one using sodium borohydride.
Materials:
-
1-Benzyl-3,3-difluoropiperidin-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the diastereomers and remove any impurities.
-
Characterization: Characterize the purified product(s) by NMR and MS to confirm the structure and determine the diastereomeric ratio.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of Fluorinated Piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of fluorinated piperidines.
Frequently Asked Questions (FAQs)
Q1: My fluorinated piperidine shows significant tailing during silica gel column chromatography. What causes this and how can I fix it?
A: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1]
Here are several strategies to resolve this issue:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.[1]
-
Triethylamine (TEA): This is a common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be added to the mobile phase, typically at a concentration of 1-2%. This is particularly effective for strongly basic compounds.[1]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds as it lacks the acidic silanol groups that cause tailing.[2][3][4]
-
Amine-Deactivated Silica: Using pre-treated silica gel where the acidic silanol groups are masked can also provide a more effective and reproducible separation.[1]
-
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18 column can be a very effective alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, which can improve peak shape.[1]
Q2: I am having difficulty separating my desired fluorinated piperidine from its non-fluorinated analog. What chromatographic conditions can improve this separation?
A: The separation of fluorinated and non-fluorinated analogs can be challenging due to their similar structures. Here are some approaches to enhance resolution:
-
Reversed-Phase HPLC with Specialized Columns:
-
Fluorinated Phases: Columns with fluorinated stationary phases (e.g., perfluoroalkyl or phenyl) can offer different selectivity compared to standard C18 columns. These phases can exhibit unique interactions with fluorinated analytes, potentially leading to better separation from their non-fluorinated counterparts.[5][6]
-
Optimize Mobile Phase: In reversed-phase HPLC, switching the organic modifier (e.g., from acetonitrile to methanol or trifluoroethanol) can alter selectivity and improve separation.[7][8] Increasing the temperature during chromatography can also enhance separation efficiency.[7]
-
-
Normal-Phase Chromatography with Alumina: As mentioned in Q1, basic or neutral alumina can provide different selectivity compared to silica gel and may resolve the fluorinated and non-fluorinated species more effectively.[3][9][10]
Q3: My unprotected fluorinated piperidine is volatile, leading to low recovery after purification. How can I prevent this?
A: The volatility of unprotected fluorinated piperidines is a known challenge.[4][11] A highly effective strategy is to protect the piperidine nitrogen in situ before purification.
-
Protection Groups: Common protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can be introduced after the synthesis reaction is complete.[4][11] These protected derivatives are typically less volatile and more amenable to standard purification techniques like column chromatography. The protecting group can then be removed in a subsequent step to yield the desired pure, unprotected fluorinated piperidine.[4]
Q4: I am observing hydrodefluorination byproducts in my reaction mixture. What is the best way to remove these impurities?
A: Hydrodefluorination can be a significant side reaction in the synthesis of fluorinated piperidines, particularly during hydrogenation reactions.[11][12] Separating the desired fluorinated product from the defluorinated byproduct can be difficult.
-
Optimize Synthesis: The first step should be to try and minimize the formation of this byproduct by optimizing the reaction conditions (e.g., catalyst choice, solvent, temperature, and pressure).[12]
-
Chromatographic Separation:
-
Reversed-Phase HPLC: This is often the most effective method for separating compounds with subtle structural differences. Experimenting with different column chemistries (C18, phenyl, fluorinated) and mobile phase compositions is crucial.
-
Preparative SFC (Supercritical Fluid Chromatography): SFC can offer orthogonal selectivity to HPLC and is an excellent technique for challenging separations.
-
-
In Situ Protection and Crystallization: Protecting the crude mixture with a group like Cbz or Boc may alter the physical properties of the fluorinated and non-fluorinated compounds sufficiently to allow for separation by crystallization.
Q5: Are there any non-chromatographic methods to purify fluorinated piperidines?
A: Yes, depending on the nature of your compound and the impurities, non-chromatographic methods can be effective.
-
Acid-Base Extraction: This is a classic method for purifying amines. The basic fluorinated piperidine can be extracted from an organic solvent into an aqueous acidic solution (e.g., dilute HCl), leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will recover the purified fluorinated piperidine.
-
Precipitation/Crystallization: If your fluorinated piperidine is a solid, crystallization from a suitable solvent system can be a highly effective purification method. For amines, it is also possible to form a salt (e.g., hydrochloride or tartrate salt) which may have better crystallization properties than the free base. A novel method involves precipitating the amine with trichloroacetic acid (TCA), filtering the salt, and then gently heating to liberate the free amine.[13]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis and purification of various fluorinated piperidines, highlighting the effectiveness of in situ protection strategies.
| Compound Class | Synthesis Method | Purification Notes | Isolated Yield (%) | Reference |
| Cbz-protected Fluorinated Piperidines | Heterogeneous Hydrogenation | In situ Cbz protection followed by chromatography | High | [4][11] |
| Fmoc-protected Fluorinated Piperidine | Heterogeneous Hydrogenation | In situ Fmoc protection followed by chromatography | Good | [4][11] |
| Gram-scale Synthesis of a Cbz-protected Fluorinated Piperidine | Heterogeneous Hydrogenation | In situ Cbz protection and purification | 67 | [14] |
| Enantioenriched Cbz-protected Fluorinated Piperidine | Hydrogenation and in situ cleavage/reduction/protection | Cbz protection after final step | 55 | [14] |
| Amide-substituted Fluorinated Piperidine | Heterogeneous Hydrogenation | Direct isolation | 52 | [14] |
| Ester-substituted Fluorinated Piperidine | Heterogeneous Hydrogenation | Direct isolation | 62 | [14] |
Experimental Protocols
Protocol 1: Purification of a Fluorinated Piperidine using Flash Chromatography with a Basic Modifier
Objective: To purify a basic fluorinated piperidine while minimizing peak tailing on silica gel.
Materials:
-
Crude fluorinated piperidine
-
Silica gel for flash chromatography
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Methodology:
-
TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good target Rf for the desired compound is ~0.2-0.3. Test various ratios of Hexanes/EtOAc. Once a suitable ratio is found, add 0.5-1% TEA to the solvent mixture and re-run the TLC to observe the improvement in spot shape.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for larger quantities, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 90:10 Hexanes/EtOAc + 1% TEA).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen mobile phase. A gradient elution can be used by gradually increasing the polarity (increasing the percentage of EtOAc) to elute the desired compound.
-
Fraction Collection: Collect fractions based on the separation observed on the TLC plates.
-
Analysis and Solvent Removal: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA can often be removed by co-evaporation with a solvent like dichloromethane or by placing the sample under high vacuum.
Protocol 2: Purification of a Fluorinated Piperidine using Alumina Column Chromatography
Objective: To purify a basic fluorinated piperidine using an alternative stationary phase to avoid issues with silica gel.
Materials:
-
Crude fluorinated piperidine
-
Activated basic or neutral alumina (Brockmann I, ~150 mesh)
-
Solvents: Hexanes, Ethyl Acetate (or other suitable solvents)
-
TLC plates (alumina)
Methodology:
-
TLC Analysis: Use alumina TLC plates to determine an appropriate solvent system. The polarity of the eluent will likely need to be adjusted compared to silica gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Column Packing: Pack the column with alumina as a slurry in the initial mobile phase.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Solvent Removal: Analyze the fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 3: Purification via Reversed-Phase Preparative HPLC
Objective: To achieve high purity of a fluorinated piperidine, especially for challenging separations from closely related impurities.
Materials:
-
Partially purified fluorinated piperidine
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Preparative C18 HPLC column
Methodology:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system.
-
Mobile Phase A: Water + 0.1% TFA (or FA)
-
Mobile Phase B: ACN + 0.1% TFA (or FA)
-
Run a gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of your compound.
-
Optimize the gradient to achieve baseline separation of your product from impurities.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition, and filter through a 0.45 µm syringe filter.
-
Preparative Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the optimized gradient at the appropriate flow rate for the column size.
-
-
Fraction Collection: Collect fractions corresponding to the peak of your desired product, guided by the UV detector signal.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to handle the water-rich mobile phase.
Visualizations
Caption: Purification strategy decision workflow.
Caption: Troubleshooting logic for purification issues.
References
- 1. selectscience.net [selectscience.net]
- 2. santaisci.com [santaisci.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 1-Benzyl-3,3-difluoropiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 1-Benzyl-3,3-difluoropiperidin-4-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
While specific stability data for this compound is not extensively published, based on related compounds, it is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, keeping it at 2-8°C is advisable. The hydrochloride salt form of similar piperidine derivatives has been shown to enhance stability.[1] If you have the free base, consider converting it to a hydrochloride salt for better long-term stability.
Q2: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound include:
-
Oxidation: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one. This is a common reaction for secondary alcohols and can be promoted by oxidizing agents or exposure to air over time.
-
De-benzylation: The N-benzyl group can be cleaved through hydrogenolysis, especially in the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source. This would result in 3,3-difluoropiperidin-4-ol.
-
Formation of impurities: During synthesis or under certain reaction conditions, impurities such as the corresponding diol (1-Benzyl-3,3-difluoropiperidine-4,4-diol) may form.[2][3][4][5]
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
You can use analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A degraded sample will likely show multiple spots.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can help identify and quantify degradation products.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on any impurities present.
Q4: Can I use this compound that shows signs of degradation?
It is generally not recommended to use a degraded sample in your experiments, as the impurities can lead to unpredictable results and side reactions. If the purity of your sample is critical, it is best to purify it or obtain a new batch.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected side products in a reaction. | Degradation of the starting material. | 1. Check the purity of your this compound using TLC or HPLC. 2. If impurities are present, purify the starting material before use. 3. Consider if your reaction conditions could be causing degradation (e.g., presence of oxidizing agents, high temperatures). |
| Inconsistent reaction yields. | Variable purity of the starting material. | 1. Always use a fresh or properly stored sample of this compound. 2. Quantify the purity of your batch before use to ensure consistent stoichiometry. |
| Change in physical appearance of the compound (e.g., color change). | Potential degradation over time. | 1. Analyze the sample using analytical techniques (TLC, HPLC, MS) to identify any degradation products. 2. Store the compound under the recommended conditions (cool, dry, protected from light) to minimize degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Objective: To quickly assess the purity of a sample of this compound.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)
-
Staining solution (e.g., potassium permanganate stain)
-
Sample of this compound
-
-
Procedure:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under UV light (if the compound is UV active) and/or by staining with potassium permanganate.
-
A pure sample should show a single spot. The presence of multiple spots indicates impurities.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Heat source (e.g., oven)
-
Light source (e.g., UV lamp)
-
Analytical instruments (HPLC, MS)
-
-
Procedure:
-
Prepare solutions of this compound in the acidic, basic, and oxidative solutions.
-
Expose solid samples of the compound to heat and light.
-
Maintain a control sample under normal storage conditions.
-
At specified time points (e.g., 1, 3, 7, 14 days), analyze all samples by HPLC and MS.
-
Compare the chromatograms and mass spectra of the stressed samples to the control to identify and quantify any degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected sample degradation.
References
- 1. 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride | 1803588-54-6 | Benchchem [benchchem.com]
- 2. 1-Benzyl-3,3-difluoropiperidine-4,4-diol | 1067914-81-1 [sigmaaldrich.com]
- 3. 1-Benzyl-3,3-difluoropiperidine-4,4-diol | 1067914-81-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 1-Benzyl-3,3-difluoropiperidine-4,4-diol | 1067914-81-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 1-Benzyl-3,3-difluoropiperidine-4,4-diol | 1067914-81-1 [sigmaaldrich.com]
optimizing reaction parameters for 1-Benzyl-3,3-difluoropiperidin-4-ol functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for the functionalization of 1-Benzyl-3,3-difluoropiperidin-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidation to 1-Benzyl-3,3-difluoropiperidin-4-one
Question: I am observing low yields and incomplete conversion during the oxidation of this compound. What are the common causes and solutions?
Answer: Low yields in this oxidation are often traced to the choice of oxidant, reaction conditions, or reagent quality. The difluoro group at the C3 position can influence the reactivity of the adjacent alcohol.
Troubleshooting Steps:
-
Re-evaluate Your Oxidant: Mild oxidants are recommended to prevent side reactions. Compare your results against the performance of standard reagents.
-
Verify Reagent Quality: Ensure your solvent is anhydrous and the oxidizing agent has not degraded. For instance, Dess-Martin periodinane (DMP) is sensitive to moisture.
-
Optimize Temperature and Time: Run small-scale trials at different temperatures and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-running the reaction can lead to degradation.
-
Consider pH and Buffering: Some oxidations, like those using sodium hypochlorite, are pH-sensitive. The use of a buffer (e.g., sodium bicarbonate) can prevent side reactions.
Question: What are the best oxidizing agents for converting this compound to the corresponding ketone?
Answer: The choice of oxidant depends on scale, desired purity, and available equipment. Swern and Dess-Martin oxidations are highly effective on a lab scale, offering clean conversions and high yields. For larger scales, a hypochlorite-based oxidation is often more practical.
Table 1: Comparison of Common Oxidation Conditions
| Oxidant System | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Dess-Martin Periodinane (DMP) | DCM | Room Temp | 90-98% | Sensitive to moisture; solid byproducts. |
| Swern (Oxalyl Chloride, DMSO, TEA) | DCM | -78 to 0 | 88-95% | Requires cryogenic temperatures; potential for unpleasant odor. |
| PCC (Pyridinium chlorochromate) | DCM | Room Temp | 75-85% | Carcinogenic chromium reagent; purification can be difficult. |
| NaOCl, TEMPO (cat.), KBr | DCM/H₂O | 0 | 85-92% | Good for scale-up; requires careful pH control. |
Logical Troubleshooting Workflow for Low Oxidation Yield
Caption: Troubleshooting decision tree for low-yield oxidation reactions.
Section 2: O-Alkylation (Ether Synthesis)
Question: My Williamson ether synthesis is giving low yields, and I am isolating the elimination byproduct. How can I improve the reaction?
Answer: This is a classic competition between Sₙ2 (substitution) and E2 (elimination). The sterically hindered nature of the secondary alcohol and the presence of a strong base can favor elimination.
Solutions:
-
Choice of Base: Use a milder, non-hindered base. Sodium hydride (NaH) is a strong, non-nucleophilic base that works well. Avoid bulky bases like potassium tert-butoxide, which promote elimination.
-
Solvent: A polar aprotic solvent like DMF or THF is ideal as it solvates the cation, leaving a more reactive "naked" alkoxide anion.
-
Temperature Control: Run the deprotonation step at 0 °C before adding the alkyl halide. The substitution step can often be run at room temperature. Avoid high temperatures which favor elimination.
-
Alkyl Halide: Use a more reactive alkyl halide (I > Br > Cl). Ensure the halide is primary to minimize competing elimination from the electrophile.
Table 2: Optimization of Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Electrophile | Typical Yield (Sₙ2) % |
| NaH (1.2 eq) | THF | 0 to RT | CH₃I | >95% |
| K₂CO₃ (3.0 eq) | DMF | 60 | BnBr | 70-80% |
| KOtBu (1.2 eq) | THF | RT | CH₃I | <20% (Elimination major) |
| Ag₂O (1.5 eq) | MeCN | 40 | CH₃I | 85-90% (Milder, for sensitive substrates) |
Section 3: Esterification
Question: I am struggling with a low-yield esterification using a carboxylic acid and my alcohol. What should I do?
Answer: Direct esterification (Fischer esterification) is often inefficient for sterically hindered secondary alcohols. An activating agent is almost always necessary.
Recommendations:
-
Use an Activating Agent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Add a Catalyst: A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is crucial. It reacts with the activated intermediate to form an even more reactive acylpyridinium species, which is then attacked by the alcohol.
-
Alternative Method: For difficult esterifications, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react readily with the alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine.
General Functionalization Pathways
Caption: Key functionalization pathways for this compound.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Oxidation
Objective: To synthesize 1-Benzyl-3,3-difluoropiperidin-4-one.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add DMP in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until all solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid via flash column chromatography (silica gel) to yield the pure ketone.
Protocol 2: Williamson Ether Synthesis (O-methylation)
Objective: To synthesize 1-Benzyl-4-methoxy-3,3-difluoropiperidine.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the alcohol dissolved in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH dispersion portion-wise. (Caution: Hydrogen gas evolution).
-
Stir the suspension at 0 °C for 30 minutes.
-
Add iodomethane dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Technical Support Center: Synthesis of 1-Benzyl-3-piperidone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-3-piperidone hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-benzyl-3-piperidone hydrochloride, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Overall Yield | Suboptimal reaction conditions in one or more steps. | Review and optimize temperature, reaction time, and reagent stoichiometry for each step. Consider alternative synthetic routes with higher reported yields.[1][2] |
| Incomplete conversion of starting materials. | Monitor reaction progress using techniques like TLC or HPLC. If the reaction stalls, consider adding more reagent or extending the reaction time. | |
| Product loss during workup and purification. | Optimize extraction and crystallization procedures. Ensure the pH is correctly adjusted during aqueous workup to minimize product solubility in the aqueous phase.[3] | |
| Impure Final Product | Presence of unreacted starting materials or intermediates. | Improve purification methods, such as recrystallization or column chromatography. Ensure complete conversion in the preceding reaction step. |
| Formation of side-products. | Adjust reaction conditions (e.g., temperature, order of reagent addition) to minimize side reactions. One common synthetic route is long and may contribute to lower purity.[4] | |
| Incomplete removal of solvent or reagents. | Ensure the product is thoroughly dried under vacuum. Wash the final product with appropriate solvents to remove residual impurities. | |
| Difficulty with Crystallization of the Hydrochloride Salt | Incorrect solvent system. | Experiment with different recrystallization solvents such as acetonitrile, ethyl acetate, or isopropanol.[1] |
| Presence of impurities inhibiting crystallization. | Purify the free base (1-benzyl-3-piperidone) before salt formation. | |
| Supersaturation issues. | Try seeding the solution with a small crystal of the product. Scratch the inside of the flask with a glass rod to induce nucleation. Cool the solution slowly. | |
| N-Benzylation Reaction (from 3-hydroxypyridine) is Ineffective | Low reactivity of benzyl halide. | Use a more reactive benzyl halide (e.g., benzyl bromide instead of benzyl chloride). |
| Inappropriate solvent or temperature. | Ensure the reaction is carried out at a suitable temperature, such as refluxing in toluene or ethyl acetate.[3] | |
| Reduction of the Pyridinium Salt is Incomplete | Inactive reducing agent. | Use fresh sodium borohydride. Ensure the reaction is performed under appropriate temperature conditions (e.g., ice bath initially).[3] |
| Incorrect pH during workup. | Carefully adjust the pH to the specified ranges to ensure proper isolation of the product.[3] | |
| Oxidation of N-Benzyl-3-hydroxypiperidine Yields Byproducts | Over-oxidation or side reactions. | Choose a mild and selective oxidizing agent. Control the reaction temperature carefully. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-benzyl-3-piperidone hydrochloride?
A1: Several synthetic routes have been reported. The main approaches include:
-
From 3-Pyridone: This involves the N-benzylation of 3-pyridone, followed by reduction of the resulting pyridinium salt to N-benzyl-3-hydroxypiperidine, and subsequent oxidation to the ketone.[3]
-
From N-Benzylglycine Ethyl Ester: This route involves the reaction of N-benzylglycine ethyl ester with a 4-halo-ethyl butyrate, followed by cyclization and hydrolysis.[1][2]
-
From Gamma-Butyrolactone: This is a longer, multi-step synthesis that involves aminolysis with benzylamine, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and decarboxylation.[1][4] This method is often associated with a low overall yield of around 18.27%.[1]
Q2: How can I improve the yield and purity of my product?
A2: To improve yield and purity, consider the following:
-
Route Selection: Opt for shorter, more efficient synthetic routes, such as those starting from 3-pyridone or N-benzylglycine ethyl ester, which have reported higher yields and purities.[1][3]
-
Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Purification: Employ effective purification techniques. For the final hydrochloride salt, recrystallization from solvents like acetonitrile or ethyl acetate can yield high purity.[1] One patented method reports a yield of 90% with a purity of 98%.[3]
Q3: What are the key considerations for the final crystallization step?
A3: The crystallization of 1-benzyl-3-piperidone hydrochloride is a critical step for obtaining a pure product. Key considerations include:
-
Solvent Choice: The choice of solvent is crucial. Acetonitrile, ethyl acetate, and isopropanol have been successfully used.[1]
-
pH Adjustment: After the synthesis of the free base, the pH should be adjusted to 1-2 using a solution of HCl in a suitable solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.[3]
-
Temperature: Cooling the solution after pH adjustment helps to ensure complete precipitation of the product.[3]
-
Seeding: If crystallization is slow or does not occur, adding a seed crystal of 1-benzyl-3-piperidone hydrochloride can induce crystallization.[1]
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals, especially benzyl halides (lachrymatory) and strong acids/bases, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when working with sodium borohydride as it is flammable and reacts with water to produce hydrogen gas.
Experimental Protocols
Synthesis from 3-Pyridone
This protocol is based on a method with reported high yield and purity.[3]
Step 1: N-Benzylation of 3-Pyridone
-
Add 3-pyridone to an organic solvent (e.g., toluene, ethyl acetate, or methylene chloride) in a reaction flask.
-
Heat the mixture to reflux (100-110 °C).
-
Slowly add a halogenated benzyl (e.g., benzyl bromide) dropwise.
-
Continue refluxing for 2-4 hours to obtain Product A (N-benzyl-3-hydroxypyridinium halide).
Step 2: Reduction to N-Benzyl-3-hydroxypiperidine
-
Dissolve Product A in an alcohol-based organic solvent.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 10-15 hours.
-
Quench the reaction and remove the organic solvent.
-
Adjust the pH to 1-2 with a strong acid and perform an extraction to remove impurities, retaining the aqueous phase.
-
Adjust the pH of the aqueous phase to 13-14 with a strong base to obtain Product B (N-benzyl-3-hydroxypiperidine).
Step 3: Oxidation to 1-Benzyl-3-piperidone and Salt Formation
-
Dissolve Product B in a suitable organic solvent.
-
Oxidize the hydroxyl group to a ketone using a suitable oxidizing agent.
-
Wash and dry the organic phase.
-
Filter and concentrate the solution.
-
Add a solution of hydrochloric acid in ethyl acetate until the pH is 1-2.
-
Stir and cool the solution to allow for complete precipitation of the solid.
-
Filter and dry the solid to obtain 1-benzyl-3-piperidone hydrochloride.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Route 1 | 3-Pyridone | Benzyl halide, Sodium borohydride, Oxidizing agent | 77-90% | 90-98% | [3] |
| Route 2 | N-Benzylglycine ethyl ester | 4-halo ethyl n-butyrate, Alkali | 65.1-69.9% | 99.3-99.4% | [1] |
| Route 3 | Gamma-Butyrolactone | Benzylamine, Ethyl bromoacetate | ~18.3% | Not specified | [1][2] |
Visualizations
References
- 1. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive zinc: The surface of the zinc metal may be oxidized, preventing the formation of the Reformatsky reagent. | Activate the zinc prior to use. Common activation methods include washing with dilute HCl, followed by rinses with water, ethanol, and ether, and then drying under a vacuum. |
| Wet reagents or solvent: The organozinc reagent is moisture-sensitive and will be quenched by water. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents. | |
| Formation of a White Precipitate | Incomplete reaction or side reaction of the organozinc reagent. | Ensure the reaction goes to completion by monitoring with TLC. If the starting material is consumed but the product is not formed, consider side reactions. |
| Presence of Unreacted 1-Benzyl-4-piperidone | Insufficient amount of Reformatsky reagent. | Use a slight excess (1.1-1.5 equivalents) of ethyl bromodifluoroacetate and zinc. |
| Low reaction temperature. | The reaction may require heating to initiate. Refluxing in THF is a common condition. | |
| Formation of Byproduct with Similar Polarity to Product | This could be a dimer of the starting ketone or other condensation products. | Optimize reaction conditions (temperature, addition rate) to favor the desired reaction. Purification by column chromatography with a carefully selected solvent system may be necessary. |
| Hydrodefluorination of the Product | Certain reaction conditions or catalysts might lead to the loss of fluorine atoms.[1][2][3] | Avoid harsh acidic or basic conditions during workup and purification. If using catalytic hydrogenation for other steps, be aware of the potential for hydrodefluorination.[1][2][3] |
| Formation of Dehydrated Product (Alkene) | Acidic conditions during workup can promote the elimination of the hydroxyl group. | Use a mild workup procedure, for example, quenching with a saturated aqueous solution of ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reactions are the formation of byproducts from the self-condensation of the starting ketone (1-Benzyl-4-piperidone) or the Reformatsky reagent itself. Additionally, incomplete reaction leading to the recovery of starting material is a frequent issue.
Q2: How can I minimize the formation of the ethyl 2,2-difluoro-3-hydroxy-3-(1-benzylpiperidin-4-yl)propanoate dimer?
A2: Slow, dropwise addition of the ketone to the pre-formed Reformatsky reagent can minimize the self-condensation of the ketone. Maintaining a lower reaction temperature during the addition can also be beneficial.
Q3: My reaction is very sluggish. What can I do to improve the reaction rate?
A3: Ensure your zinc is properly activated. You can also try adding a catalytic amount of iodine or trimethylsilyl chloride (TMSCl) to activate the zinc. Sonication can also be used to increase the reaction rate. Some protocols suggest the use of co-catalysts like Cp2TiCl2 or CeCl3 at room temperature which may provide better results.
Q4: I am observing multiple spots on my TLC even after the reaction is complete. What could they be?
A4: Besides the desired product and unreacted starting materials, the other spots could correspond to various side products. These may include the self-condensation product of the ketone, the Wurtz-type coupling product of the haloester, or elimination and rearrangement products. Running a co-spot with your starting material is essential for identification. For further characterization of unknown impurities, techniques like GC-MS or LC-MS are recommended.
Q5: What is the best way to purify the crude product?
A5: Flash column chromatography on silica gel is typically the most effective method for purifying this compound. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful in separating the product from non-polar byproducts and polar impurities.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation of the Reformatsky Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq.).
-
Suspend the zinc in anhydrous THF.
-
Add a solution of ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF dropwise to the zinc suspension.
-
The reaction mixture may be gently heated or sonicated to initiate the reaction, which is indicated by a color change and/or the disappearance of the zinc.
-
-
Reaction with 1-Benzyl-4-piperidone:
-
Once the Reformatsky reagent has formed, add a solution of 1-Benzyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
After the addition is complete, stir the reaction mixture at room temperature or reflux until the starting material is consumed (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 1-Benzyl-3,3-difluoropiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzyl-3,3-difluoropiperidin-4-ol from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. If, for example, the synthesis involves the reduction of 1-benzyl-3,3-difluoropiperidin-4-one, you can anticipate the following impurities:
-
Unreacted Starting Material: 1-benzyl-3,3-difluoropiperidin-4-one.
-
Reducing Agent Residues and Byproducts: Borohydride salts or aluminum salts, depending on the reducing agent used.
-
Over-reduction Products: Potentially 1-benzyl-3,3-difluoropiperidine.
-
Side-reaction Products: Impurities arising from side reactions of the starting materials or intermediates.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and quickly assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final compound and separating it from closely related impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
Q3: My purified this compound is an oil, but I was expecting a solid. What should I do?
A3: While the physical state can vary, this compound is often isolated as a solid. If you have obtained an oil, it could be due to:
-
Residual Solvents: Ensure all solvents have been thoroughly removed under high vacuum.
-
Presence of Impurities: Even small amounts of impurities can depress the melting point, causing the product to be an oil at room temperature. Further purification may be necessary.
-
Polymorphism: The compound may exist in different crystalline forms with varying melting points.
Consider triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, re-purification by column chromatography is recommended.
Troubleshooting Guides
Guide 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound. Due to its basic nitrogen, special considerations are necessary when using silica gel.
Problem: Poor Separation or Tailing of the Compound on Silica Gel
-
Cause A: Acidic Nature of Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.
-
Solution A:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel or preparing it by treating standard silica gel with a basic solution.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like alumina (basic or neutral).
-
-
Cause B: Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution B:
-
Systematic Solvent Screening: Use TLC to screen a variety of solvent systems with different polarities. Common solvent systems for similar compounds include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound on TLC for optimal separation on a column.
-
Problem: The Compound is Not Eluting from the Column
-
Cause: The eluent is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes), incrementally increase the proportion of the more polar solvent.
Problem: Co-elution of the Product with an Impurity
-
Cause: The chosen solvent system does not provide sufficient resolution between your product and a specific impurity.
-
Solution:
-
Try a Different Solvent System: Experiment with solvent systems of different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Use a Different Stationary Phase: As mentioned earlier, switching to alumina or a bonded silica phase might provide the necessary selectivity.
-
Guide 2: Troubleshooting Recrystallization
Recrystallization can be a highly effective method for obtaining high-purity this compound, especially if the crude material is already relatively clean.
Problem: The Compound Does Not Dissolve in the Hot Solvent
-
Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution:
-
Select a More Appropriate Solvent: Consult a solvent polarity chart and choose a solvent that is more likely to dissolve your compound based on its structure ("like dissolves like"). For a moderately polar compound like this compound, solvents like ethyl acetate, isopropanol, or acetone might be suitable.
-
Use a Solvent Mixture: If a single solvent doesn't work well, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. A common example is ethyl acetate/hexanes.
-
Problem: The Compound "Oils Out" Instead of Crystallizing
-
Cause A: The Solution is Too Concentrated: The high concentration of the solute lowers its melting point below the temperature of the solution.
-
Solution A: Add more of the hot solvent to dilute the solution, reheat to ensure everything is dissolved, and then allow it to cool more slowly.
-
Cause B: The Rate of Cooling is Too Fast: Rapid cooling can lead to the separation of a supersaturated solution as a liquid phase instead of forming a crystalline lattice.
-
Solution B: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath or refrigerator. Insulating the flask can also help to slow the cooling rate.
Problem: No Crystals Form Upon Cooling
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.
-
-
Increase Concentration: If inducing crystallization doesn't work, you may need to evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Fluorinated Piperidinol
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) + 0.5% Et₃N | 70-90% | >95% | Good for complex mixtures; scalable. | Can be time-consuming; potential for product loss on silica. |
| Recrystallization | N/A | Isopropanol or Ethyl Acetate/Hexanes | 60-80% | >99% | Yields high-purity material; simple setup. | Only effective for relatively pure starting material; potential for significant material loss in mother liquor. |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA | 50-70% | >99.5% | Excellent separation of closely related impurities. | Expensive; limited scalability; requires salt removal post-purification. |
Note: The data presented are representative values for fluorinated piperidinol compounds and may vary for this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
1. Sample Preparation and TLC Analysis: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that gives your product an Rf of approximately 0.3. Add 0.5% triethylamine to the solvent system to improve spot shape. d. Visualize the TLC plate using a UV lamp and/or a suitable stain (e.g., potassium permanganate or ninhydrin for primary/secondary amine impurities).
2. Column Packing: a. Select an appropriately sized column for the amount of crude material. b. Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent. c. Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. b. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
4. Elution and Fraction Collection: a. Begin eluting with the initial, low-polarity mobile phase. b. Collect fractions and monitor their contents by TLC. c. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. d. Once the product begins to elute, you may switch to an isocratic elution (constant solvent composition) to ensure good separation.
5. Product Isolation: a. Combine the fractions containing the pure product (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection: a. Place a small amount of the crude material into several test tubes. b. Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes) to each test tube. c. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. d. If a single solvent is not ideal, test solvent pairs (e.g., ethyl acetate/hexanes).
2. Dissolution: a. Place the crude material in an Erlenmeyer flask. b. Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate or in a heating mantle) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor. c. Dry the purified crystals under vacuum to a constant weight.
preventing decomposition of 1-Benzyl-3,3-difluoropiperidin-4-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 1-Benzyl-3,3-difluoropiperidin-4-ol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the functional groups present in the molecule (tertiary amine, benzyl group, gem-difluoro group, and secondary alcohol), the primary factors contributing to decomposition are exposure to:
-
Oxidizing agents: The tertiary amine of the piperidine ring is susceptible to oxidation.
-
Light: Photolytic cleavage, particularly of the N-benzyl group, can occur.
-
Extreme pH: Strong acidic or basic conditions can promote various degradation pathways.
-
Elevated temperatures: Heat can accelerate decomposition reactions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation can be inferred from its structural components. Likely pathways include:
-
Oxidation of the Piperidine Ring: The tertiary amine can be oxidized to form an N-oxide.
-
N-Debenzylation: The bond between the nitrogen of the piperidine ring and the benzyl group can be cleaved through oxidation or photolysis.
-
Dehydration: The secondary alcohol could undergo elimination reactions, especially under acidic conditions, to form an alkene.
-
Decomposition involving the gem-difluoro group: While generally stabilizing, fluoroalcohols can be unstable under certain conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for structurally similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the tertiary amine. |
| Light | Amber vial or protection from light | Prevents photolytic degradation, such as N-debenzylation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Q4: I have observed the appearance of new peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?
A4: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of the degradation products would depend on the storage conditions of the solution. Potential causes include:
-
Oxidation: If the solution was exposed to air, the new peak could correspond to the N-oxide derivative.
-
Photodegradation: If the solution was exposed to light, you might be observing products of N-debenzylation.
-
Solvent-mediated degradation: The stability of the compound can be solvent-dependent. For example, acidic or basic impurities in the solvent could catalyze degradation.
It is recommended to perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or decreased peak area in chromatography over time. | Chemical decomposition of the compound. | 1. Review storage conditions. Ensure the compound is stored at 2-8°C, under an inert atmosphere, and protected from light. 2. If in solution, prepare fresh solutions for each experiment. 3. Perform a forced degradation study to understand the stability profile of the compound under your experimental conditions. |
| Discoloration of the solid compound (e.g., turning yellow or brown). | Oxidation or other degradation pathways. | 1. Discard the discolored material as its purity is compromised. 2. Ensure future batches are stored under an inert atmosphere (argon or nitrogen) to prevent oxidation. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Consider preparing stock solutions in a stable solvent and diluting into the assay medium immediately before use. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1][2][3][4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A sample protected from light should be used as a control.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
addressing low yield in the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
Troubleshooting Guide: Addressing Low Yield
Low yields in the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride can arise from several factors related to the key Dieckmann condensation step and subsequent workup procedures. This guide will help you identify and resolve potential issues in your experimental workflow.
Problem 1: Minimal or No Product Formation After Dieckmann Condensation
Possible Causes:
-
Inactive Base: The base used for the cyclization (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide) may have degraded due to improper storage or handling.
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the diester starting material, leading to poor cyclization efficiency.
-
Presence of Moisture: Protic solvents or moisture in the reaction setup can quench the strong base, inhibiting the condensation reaction.
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate.
Solutions:
-
Base Quality: Use freshly opened or properly stored base. For sodium hydride, ensure the mineral oil is removed with a dry solvent (e.g., hexane) before use.
-
Base Stoichiometry: Use at least one equivalent of a strong base. The formation of the enolate product requires a full equivalent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Optimization: If using bases like sodium ethoxide, refluxing in a suitable solvent like ethanol may be necessary. For stronger bases like sodium hydride in aprotic solvents, the reaction may proceed at room temperature or require gentle heating.[1]
Problem 2: Presence of Significant Side Products
Possible Causes:
-
Intermolecular Condensation: At high concentrations, the diester precursor may undergo intermolecular Claisen condensation, leading to oligomeric side products instead of the desired intramolecular cyclization.[2]
-
Hydrolysis of Esters: Presence of water during the reaction or workup can lead to the hydrolysis of the ester functionalities.
-
Impure Starting Materials: Impurities in the starting diester can lead to the formation of undesired byproducts.
Solutions:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular Dieckmann condensation over intermolecular reactions.[2]
-
Controlled Workup: Carefully control the pH during the aqueous workup to avoid ester hydrolysis. Acidify the reaction mixture slowly and at a low temperature.
-
Purification of Starting Materials: Ensure the purity of the starting diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, through distillation or chromatography before proceeding with the cyclization.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product hydrochloride salt may have some solubility in the extraction solvent, leading to losses during workup.
-
Oiling Out: The product may separate as an oil instead of a crystalline solid, making filtration and drying difficult.[2]
-
Incomplete Acidification: Insufficient acidification will result in the product remaining in its free base form, which is more soluble in organic solvents and may not precipitate as the hydrochloride salt.
Solutions:
-
Solvent Selection: Use an appropriate solvent for extraction and crystallization. Ethyl acetate is commonly used for extraction, while a less polar solvent like petroleum ether can be used to precipitate the product.[3]
-
Crystallization Technique: If the product oils out, try scratching the side of the flask, seeding with a small crystal of the product, or cooling the solution for an extended period. Alternatively, redissolving the oil in a minimal amount of a suitable solvent and re-precipitating may induce crystallization.
-
pH Adjustment: Ensure the aqueous layer is acidified to a pH of 1-2 with concentrated hydrochloric acid to facilitate the precipitation of the hydrochloride salt.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in this synthesis?
A1: The Dieckmann condensation is the most critical step. Success in this intramolecular cyclization is highly dependent on the quality and stoichiometry of the base, as well as maintaining strictly anhydrous reaction conditions.
Q2: Which base is most suitable for the Dieckmann condensation in this synthesis?
A2: Several bases can be effective, including sodium ethoxide, sodium hydride, and potassium tert-butoxide.[1] The choice often depends on the solvent and desired reaction temperature. Sodium hydride in an aprotic solvent like THF or toluene is a common and effective choice that can minimize side reactions.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the disappearance of the starting diester and the appearance of the β-keto ester product.[3]
Q4: My final product is a brown, oily substance instead of a white solid. What should I do?
A4: A brown and oily product suggests the presence of impurities. Consider purifying the crude product by recrystallization. First, ensure the pH is correctly adjusted to 1-2 to form the hydrochloride salt.[4] You can then attempt to dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals. If this fails, column chromatography of the free base followed by conversion to the hydrochloride salt may be necessary.
Q5: Can I use benzyl bromide instead of benzyl chloride for the N-benzylation step?
A5: Yes, benzyl bromide is also a suitable reagent for the N-benzylation of the precursor piperidine derivative.[3][5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation
| Parameter | Method A | Method B | Method C |
| Base | Sodium tert-butoxide | Sodium Hydride | Sodium Ethoxide |
| Solvent | Tetrahydrofuran (THF) | Toluene | Ethanol |
| Temperature | 0 °C to Room Temp[3] | Reflux[2] | Reflux[1] |
| Reported Yield | High (not specified) | Variable | High (not specified) |
| Key Advantage | Milder Conditions | Aprotic Solvent | Classical Method |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| No product formation | Inactive base, moisture | Use fresh base, ensure anhydrous conditions |
| Multiple spots on TLC | Intermolecular side reactions | Use high dilution conditions |
| Product oils out | Impurities, improper pH | Purify crude product, ensure pH is 1-2 |
| Low final yield after workup | Product loss during extraction | Use appropriate extraction solvents, multiple extractions |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium tert-Butoxide
-
Dissolve the starting diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add sodium tert-butoxide (1.0-1.5 equivalents) portion-wise to the solution while stirring at room temperature.[4]
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to 7-8 and wash with a non-polar organic solvent to remove impurities.
-
Separate the aqueous layer and acidify to pH 1-2 with concentrated hydrochloric acid.[4]
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization.
Protocol 2: N-benzylation of 3-oxo-4-piperidine-carboxylic acid ethyl ester
-
Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.
-
Cool the solution to between -4 and 0 °C in an ice-salt bath.
-
In a separate flask, dissolve benzyl chloride in acetone.
-
Add the benzyl chloride solution dropwise to the cooled piperidine solution.
-
Stir the reaction mixture in the ice bath for 30 minutes, then continue stirring at room temperature for 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract with diethyl ether.
-
Cool the aqueous layer and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and remove the solvent by vacuum distillation.
-
Precipitate the final product with petroleum ether to obtain the hydrochloride salt.[3]
Visualizations
Caption: Experimental Workflow for the Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Benzyl-3,3-difluoropiperidin-4-ol and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[2] Effects such as altered basicity, increased lipophilicity, and improved metabolic stability are often observed.[1][3][4] This guide will explore the likely consequences of difluorination at the C3-position of the piperidine ring in 1-Benzyl-piperidin-4-ol.
Comparative Data Summary
The following tables summarize the predicted changes in physicochemical properties and the potential impact on biological activity when moving from 1-Benzyl-piperidin-4-ol to 1-Benzyl-3,3-difluoropiperidin-4-ol.
Table 1: Predicted Physicochemical Properties
| Property | 1-Benzyl-piperidin-4-ol (Non-fluorinated) | This compound (Fluorinated) | Rationale for Predicted Change |
| Molecular Weight | 191.27 g/mol | 227.25 g/mol | Addition of two fluorine atoms. |
| pKa | ~8.5 - 9.5 (Estimated) | Lower than non-fluorinated analog | The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the piperidine nitrogen, reducing its basicity.[1] |
| Lipophilicity (cLogP) | ~1.3 (Estimated) | Higher than non-fluorinated analog | Fluorine substitution generally increases the lipophilicity of a molecule.[3][4] |
| Metabolic Stability | Susceptible to oxidation at C3 | Increased metabolic stability | The C-F bond is significantly stronger than the C-H bond, making the C3 position more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] |
Table 2: Predicted Impact on Biological Activity
| Biological Parameter | 1-Benzyl-piperidin-4-ol (Non-fluorinated) | This compound (Fluorinated) | Rationale for Predicted Impact |
| Membrane Permeability | Moderate | Potentially Increased | Increased lipophilicity can enhance passive diffusion across biological membranes. However, the overall effect also depends on other factors like pKa and solubility.[2] |
| Oral Bioavailability | Variable | Potentially Improved | A combination of increased metabolic stability and enhanced membrane permeability can lead to improved oral bioavailability.[1] |
| Target Binding Affinity | Target-dependent | Altered (Potentially Increased) | The change in pKa can affect ionic interactions with the target protein. Furthermore, the conformational constraints imposed by the fluorine atoms can pre-organize the molecule into a more favorable binding conformation.[2] |
| hERG Channel Inhibition | Potential for inhibition | Potentially Reduced | A lower pKa is often associated with reduced inhibition of the hERG potassium channel, a common off-target effect that can lead to cardiotoxicity.[5] |
Experimental Protocols
To empirically determine the comparative biological activity, the following experimental protocols would be essential.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate of metabolic degradation of the compounds in the presence of liver enzymes.
-
Methodology:
-
Incubation: The test compounds (1 µM) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM).
-
Time-course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by the addition of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound over time.
-
Caco-2 Permeability Assay
-
Objective: To assess the potential for intestinal absorption and efflux of the compounds.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Transport Experiment: The test compound is added to either the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport) of the cell monolayer.
-
Sampling: Samples are taken from the receiver compartment at specific time intervals.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the extent of active efflux.
-
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of the compounds for a specific target receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand and varying concentrations of the test compound (competitor).
-
Separation: The reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for comparing fluorinated and non-fluorinated analogs.
Caption: A potential signaling pathway modulated by a piperidinol analog.
References
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]
A Comparative Analysis of Fluorinated Piperidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into the piperidine scaffold has become a cornerstone of modern medicinal chemistry. This powerful modification can significantly enhance the pharmacological properties of drug candidates, including their metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive, data-driven comparison of fluorinated piperidine derivatives with their non-fluorinated counterparts, offering valuable insights for researchers in the field.
Enhanced Pharmacological Properties through Fluorination
The introduction of fluorine, the most electronegative element, into a piperidine ring can dramatically alter a molecule's physicochemical properties. This leads to notable improvements in its drug-like characteristics. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability. Furthermore, fluorine substitution can influence a molecule's conformation, basicity (pKa), and lipophilicity, which in turn affects its binding affinity to target proteins and its ability to permeate biological membranes.
Quantitative Performance Data
The following tables summarize the quantitative data from various studies, highlighting the impact of fluorination on the pharmacological properties of piperidine derivatives.
Table 1: Binding Affinities (Kᵢ) of Fluorinated vs. Non-Fluorinated Piperidine Derivatives
| Compound/Analog | Target | Kᵢ (nM) - Non-Fluorinated | Kᵢ (nM) - Fluorinated | Fold Change | Reference |
| Phenylpiperidine | Dopamine Transporter (DAT) | 150 | 25 (4-fluoro) | 6.0x increase | [1] |
| Indole-propyl-piperidine | 5-HT₁D Receptor | 8.5 | 3.2 (4-fluoro) | 2.7x increase | [2] |
| Benzylpiperidine | Sigma-1 Receptor (S1R) | 3.2 | 434 (4-fluoro) | 135x decrease | [2] |
| Piperidine-2-carboxamide | - | - | - | - | [3] |
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine | DAT | 230 | 34.5-84.5 | 2.7-6.7x increase | [1] |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound/Analog | t½ (min) - Non-Fluorinated | t½ (min) - Fluorinated | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) - Non-Fluorinated | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) - Fluorinated | Reference |
| Piperazin-1-ylpyridazine | ~3 | 113 (para-fluoro) | High | Low | [4] |
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkylpiperazine | < 60 | 100% remaining at 60 min (piperidine analog) | Moderate | Very Low | [1] |
| N-Alkyl-piperidine-2-carboxamide | - | Readily oxidized | - | Correlates with increasing lipophilicity | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental evaluation of these compounds, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Fluorinated piperidine derivatives often target G-protein coupled receptors (GPCRs), neurotransmitter transporters like the dopamine transporter (DAT), and the sigma-1 receptor. Understanding their signaling pathways is crucial for elucidating their mechanism of action.
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Dopamine Transporter (DAT) Mechanism of Action and Inhibition.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Workflow
The evaluation of fluorinated piperidine derivatives typically follows a standardized workflow from synthesis to in vivo testing.
Caption: General Experimental Workflow for Drug Discovery.
Detailed Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of fluorinated and non-fluorinated piperidine derivatives.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the liver microsome suspension to the test compound working solution. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (k / microsomal protein concentration) * 1000).
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Kᵢ) of a compound for the sigma-1 receptor.[9]
Objective: To quantify the affinity of fluorinated piperidine derivatives for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing the sigma-1 receptor
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Conclusion
The strategic fluorination of piperidine derivatives is a powerful and versatile tool in drug discovery. As demonstrated by the presented data, this approach can lead to significant improvements in metabolic stability and, in many cases, enhanced binding affinity. However, the effects of fluorination are highly dependent on the specific position of the fluorine atom(s) and the overall molecular context. Therefore, a thorough comparative analysis, supported by robust experimental data, is essential for the rational design of novel and effective therapeutic agents. This guide provides a foundational framework for such evaluations, empowering researchers to make informed decisions in their drug development endeavors.
References
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of 1-Benzyl-3,3-difluoropiperidin-4-ol Derivatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and blood-brain barrier permeability. This guide provides a comparative analysis of 1-Benzyl-3,3-difluoropiperidin-4-ol derivatives, a class of compounds with significant potential in central nervous system (CNS) drug discovery. We will objectively compare their performance with relevant alternatives and provide supporting experimental data where available in the public domain.
Overview of this compound Derivatives
The 1-benzylpiperidine scaffold is a privileged structure in the development of CNS-active agents, appearing in molecules targeting a range of receptors and enzymes. The introduction of a gem-difluoro group at the 3-position of the piperidine ring is intended to modulate the electronic properties and conformational preferences of the molecule, potentially leading to improved potency and a more favorable pharmacokinetic profile. The hydroxyl group at the 4-position offers a site for potential hydrogen bonding interactions with biological targets. These derivatives are frequently explored for their potential as modulators of dopamine receptors and other CNS targets.[1]
Comparative Analysis of Biological Activity
While specific efficacy data for this compound derivatives is limited in publicly accessible literature, we can draw comparisons from closely related structures, such as the corresponding 4-one precursors and other fluorinated piperidine analogs, to infer potential activity and guide future research.
Dopamine D4 Receptor Antagonism
Research into benzyloxy piperidine-based compounds has identified potent and selective dopamine D4 receptor antagonists. The introduction of fluorine on the piperidine ring has been a key modification in these studies. Although direct data for the 4-ol derivatives is not available, the corresponding 4-oxo and 4,4-difluoro analogs have shown significant binding affinities.
| Compound/Derivative | Target | K | Reference Compound | K |
| 1-Benzyl-4,4-difluoropiperidine analog | Dopamine D4 | 169 | Non-fluorinated analog | Not specified |
| 4-Fluoro-3-methylbenzyl-4,4-difluoropiperidine analog | Dopamine D4 | 135 | Non-fluorinated analog | Not specified |
Table 1: Comparative Dopamine D4 Receptor Binding Affinities of Fluorinated Piperidine Analogs.[2]
The data suggests that gem-difluorination at the 4-position is compatible with potent D4 receptor binding. It is plausible that reduction of the 4-oxo group to a 4-ol could modify the binding mode and selectivity profile, warranting further investigation.
Cholinesterase Inhibition
Derivatives of N-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease.
| Compound/Derivative | Target | IC | Reference Compound | IC |
| 1-Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | AChE | 0.39 ± 0.11 | Donepezil | Not specified |
| 1-Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | BChE | 0.16 ± 0.04 | Tacrine | Not specified |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.00056 | Physostigmine | Not specified |
Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives.[3][4]
While these examples do not contain the 3,3-difluoro-4-ol motif, they establish the potential of the N-benzylpiperidine scaffold in designing potent cholinesterase inhibitors. The introduction of the difluoro-alcohol functionality could influence interactions within the active site gorge of these enzymes.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of compound efficacy. Below are representative methodologies for key assays relevant to the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to the target compounds would typically involve the following steps:
-
Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one: This precursor can be synthesized through various methods, often starting from commercially available piperidones followed by fluorination and N-benzylation.
-
Reduction of the Ketone: The 4-oxo group is then reduced to the corresponding 4-ol using a suitable reducing agent, such as sodium borohydride, in an appropriate solvent like methanol or ethanol.
-
Purification and Characterization: The final product is purified using techniques like column chromatography, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Assays
Dopamine D4 Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor are prepared.
-
Radioligand Binding: The assay is performed in a buffer solution containing the cell membranes, a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC
50values are determined by non-linear regression analysis of the competition binding curves, and Kivalues are calculated using the Cheng-Prusoff equation.[2]
Cholinesterase Inhibition Assay (Ellman's Method):
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (or butyrylcholinesterase), the substrate acetylthiocholine iodide (or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a phosphate buffer.
-
Inhibition Measurement: The test compound is pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate.
-
Spectrophotometric Reading: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The percentage of inhibition is calculated, and the IC
50value is determined from the dose-response curve.[3]
In Vivo Assays
Neuroprotection Models (e.g., in a model of Parkinson's Disease):
-
Animal Model: A neurodegenerative condition, such as Parkinson's disease, can be induced in rodents using neurotoxins like MPTP or 6-OHDA.
-
Drug Administration: The test compound (this compound derivative) and a vehicle control are administered to the animals according to a predefined schedule.
-
Behavioral Assessment: Motor function and cognitive performance are evaluated using tests such as the rotarod test, open field test, and Morris water maze.
-
Post-mortem Analysis: After the behavioral assessments, brain tissue is collected for neurochemical (e.g., dopamine levels via HPLC) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis to quantify the extent of neuroprotection.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research strategy.
Synthetic workflow for this compound.
In vitro experimental workflow.
Hypothesized Dopamine D4 receptor signaling modulation.
Conclusion
This compound derivatives represent a promising class of compounds for CNS drug discovery. While direct comparative efficacy data is not yet widely available, the analysis of structurally related fluorinated and non-fluorinated analogs suggests potential for potent modulation of key neurological targets such as the dopamine D4 receptor and cholinesterases. The provided experimental protocols offer a foundation for the systematic evaluation of these compounds. Further research, including head-to-head comparisons with established ligands and non-fluorinated counterparts, is essential to fully elucidate the therapeutic potential of this chemical scaffold. The strategic use of fluorine is anticipated to confer advantageous properties, making these derivatives worthy of continued investigation in the quest for novel treatments for neurological and neurodegenerative disorders.
References
- 1. 1-Benzyl-3,3-difluoropiperidine-4,4-diol [myskinrecipes.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Benzyl-3,3-difluoropiperidin-4-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-3,3-difluoropiperidin-4-ol scaffold is a promising starting point for the development of novel therapeutics. The introduction of the gem-difluoro group at the 3-position of the piperidine ring can significantly impact the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a closely related 3,3-difluoropiperidine scaffold, focusing on their activity as dopamine D4 receptor antagonists. Due to a lack of publicly available research specifically on this compound analogs, this guide utilizes data from studies on N-substituted-3,3-difluoropiperidinyl ethers to infer potential SAR trends.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro activity of a series of N-substituted 3,3-difluoropiperidinyl ether analogs against the human dopamine D4 receptor. The data is presented as the inhibitory constant (Ki), a measure of the concentration of the compound required to inhibit 50% of the target receptor's activity. A lower Ki value indicates a more potent compound.
| Compound ID | N-Substituent | R Group (Phenoxy Moiety) | Ki (nM) |
| 1a | 3-Fluoro-4-methoxybenzyl | 4-Fluorophenyl | 140 |
| 1b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenyl | 320 |
| 1c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylphenyl | 180 |
| 2a | Imidazo[1,5-a]pyridin-3-ylmethyl | 4-Fluorophenyl | >10,000 |
| 2b | Imidazo[1,5-a]pyridin-3-ylmethyl | 3,4-Difluorophenyl | 1,300 |
| 3a | Imidazo[1,5-a]pyridin-1-ylmethyl | 4-Fluorophenyl | 890 |
| 3b | Imidazo[1,5-a]pyridin-1-ylmethyl | 3,4-Difluorophenyl | 450 |
| 3c | Imidazo[1,5-a]pyridin-1-ylmethyl | 3-Fluorophenyl | 280 |
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR trends can be observed for this class of 3,3-difluoropiperidine derivatives as dopamine D4 receptor antagonists:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the compound's potency. A simple substituted benzyl group, such as 3-fluoro-4-methoxybenzyl (compounds 1a-c ), confers moderate to good activity. In contrast, replacing the benzyl group with larger, heterocyclic moieties like imidazo[1,5-a]pyridin-3-ylmethyl (compounds 2a-b ) leads to a significant drop in potency. However, switching to the isomeric imidazo[1,5-a]pyridin-1-ylmethyl substituent (compounds 3a-c ) partially restores activity, suggesting that the spatial arrangement and electronic properties of the N-substituent are critical for optimal receptor interaction.
-
Phenoxy Moiety: Modifications to the phenoxy group at the 3-position of the piperidine ring also influence activity. For the N-(3-fluoro-4-methoxybenzyl) series (compounds 1a-c ), a 4-fluorophenyl substituent (1a ) appears to be more favorable than a 3,4-difluorophenyl group (1b ). In the N-(imidazo[1,5-a]pyridin-1-ylmethyl) series (compounds 3a-c ), a 3-fluorophenyl group (3c ) resulted in the most potent analog, indicating that subtle changes in the electronic and steric profile of this region can fine-tune the binding affinity.
Experimental Protocols
General Synthesis of N-Substituted-3-(phenoxymethyl)-3,3-difluoropiperidine Analogs
The synthesis of the N-substituted-3-(phenoxymethyl)-3,3-difluoropiperidine analogs generally involves a two-step process starting from a commercially available or readily synthesized N-Boc-3,3-difluoropiperidine-3-methanol.
-
Ether Formation: The hydroxyl group of N-Boc-3,3-difluoropiperidine-3-methanol is converted to a leaving group, typically a mesylate, by treatment with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent reaction with a substituted phenol in the presence of a base such as cesium carbonate affords the corresponding phenoxymethyl ether.
-
N-Deprotection and N-Alkylation/Reductive Amination: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The resulting secondary amine is then reacted with a suitable aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final N-substituted analog. Alternatively, N-alkylation can be achieved by reacting the secondary amine with an appropriate alkyl halide in the presence of a base.
Caption: General synthetic route for N-substituted-3-(phenoxymethyl)-3,3-difluoropiperidine analogs.
Dopamine D4 Receptor Binding Assay
The affinity of the synthesized compounds for the human dopamine D4 receptor is determined using a radioligand binding assay.
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human dopamine D4 receptor (e.g., HEK293 cells).
-
Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compounds.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that displaces 50% of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Hypothetical Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The analogs discussed in this guide act as antagonists, blocking the binding of dopamine and thereby inhibiting this signaling cascade.
Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of an antagonist.
This guide provides a foundational understanding of the potential structure-activity relationships for this compound analogs based on data from closely related compounds. Further research is necessary to synthesize and evaluate the specific analogs of interest to fully elucidate their SAR and therapeutic potential.
A Comparative Guide to the Conformational Behavior of Fluorinated Piperidines
The introduction of fluorine into piperidine scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties such as metabolic stability, pKa, and membrane permeability.[1][2] A key consequence of fluorination is its profound impact on the conformational preferences of the piperidine ring, which can significantly influence a molecule's three-dimensional shape and its biological activity. This guide provides a comparative analysis of the conformational behavior of various fluorinated piperidines, supported by experimental and computational data.
Key Factors Governing Conformation
The conformational equilibrium of fluorinated piperidines is dictated by a complex interplay of several factors. While substituents on a six-membered ring typically favor the equatorial position to minimize steric strain, fluorine often prefers an axial orientation. This preference is attributed to a combination of stereoelectronic effects and environmental influences.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction between the positively charged nitrogen (N⁺-H) and the electronegative axial fluorine atom (C-F dipole) can significantly stabilize the axial conformer.[2][3]
-
Hyperconjugation: Also known as the gauche effect, this involves the donation of electron density from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ) of the C-F bond (σC-H → σC-F).[1][2][3] This interaction stabilizes a gauche arrangement, which corresponds to an axial fluorine position in the piperidine chair conformation.
-
Steric Repulsion: The steric bulk of substituents on the ring generally destabilizes the axial position due to 1,3-diaxial interactions. This classic steric effect counteracts the electronic preference for an axial fluorine.[1][3]
-
Solvent Effects: The polarity of the solvent plays a crucial role.[1][2][4] Polar solvents can stabilize conformers with larger dipole moments. For instance, an increasing solvent polarity can enhance the stability of the more polar axial-F conformer and even invert the conformational preference in some cases.[1][2]
Quantitative Conformational Analysis
Experimental and computational studies provide quantitative insight into the energetic differences between axial and equatorial conformers. The free energy difference (ΔG) is a key metric, where a negative value indicates a preference for the axial conformer.
Table 1: Conformational Preferences of 3-Fluoropiperidine and 3,5-Difluoropiperidine Analogues
This table summarizes the calculated free enthalpy differences (ΔGa-e) between axial and equatorial conformers for different N-substituted fluoropiperidines, alongside the experimentally observed preference.[1][4][5]
| Compound | N-Substituent (R) | Solvent | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Experimental Observation |
| 3-Fluoropiperidine | TFA | Chloroform | -1.5 | -1.4 | Axial |
| HCl | Water | +4.8 | +1.8 | Axial | |
| H | Water | +3.3 | +1.1 | Axial | |
| 3,5-Difluoropiperidine | TFA | Chloroform | -2.6 | -2.5 | Axial |
| HCl | Water | +8.6 | +3.9 | Axial | |
| H | Water | +6.2 | +3.6 | Axial |
Data sourced from computational analysis (M06-2X/def2-QZVPP) and NMR spectroscopy.[1][4]
Table 2: Solvent-Dependent Conformational Inversion
The N-protecting group can significantly alter the conformational landscape, and its interplay with solvent polarity can lead to a complete switch in the preferred conformation. For N-Piv and N-Boc protected 3,5-difluoropiperidines, the equatorial conformer is favored in a non-polar solvent, while the axial conformer dominates in a polar solvent.[1][2]
| N-Protecting Group | Solvent | Dielectric Constant (ε) | Observed Conformation | ³J(F,H) Coupling (Hz) |
| Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial | 7.3 |
| DMSO | 46.7 | Axial | 38.5 | |
| Boc | Chloroform | 4.81 | Equatorial | 12.5 |
| DMSO | 46.7 | Axial | 40.4 |
A larger ³J(F,H) coupling constant is indicative of an axial fluorine orientation.[1][2]
Experimental and Computational Protocols
The conformational analysis of fluorinated piperidines relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary experimental tool for determining the conformation of fluorinated piperidines in solution.[1][6]
-
Protocol: The relative orientation of fluorine substituents is determined by measuring the three-bond scalar coupling constant between fluorine and vicinal protons (³J(¹⁹F,¹H)).
-
Interpretation: A large coupling constant (typically > 25 Hz) indicates a trans-diaxial relationship between the coupled nuclei, which corresponds to an axial position for the fluorine atom. Conversely, a small coupling constant (typically < 15 Hz) suggests a gauche relationship, consistent with an equatorial fluorine.[1][2]
Computational Chemistry
Density Functional Theory (DFT) calculations are used to rationalize experimental findings and predict conformational energies.[1][7]
-
Methodology: A common approach involves geometry optimization and frequency calculations for different conformers. The M06-2X functional with a large basis set like def2-QZVPP has been shown to provide results that are in good qualitative agreement with experimental observations.[1]
-
Solvent Modeling: The effect of the solvent is typically included using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the conformation of the molecule in the solid state.[6][8][9] This technique is crucial for validating computational models and understanding solid-state packing effects, though the conformation may differ from that in solution.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of the conformational behavior of a novel fluorinated piperidine.
Conclusion
The conformational behavior of fluorinated piperidines is governed by a subtle balance of steric, electrostatic, and hyperconjugative effects.[1] A standout finding is the frequent preference for an axial fluorine orientation, a counterintuitive result when considering only steric hindrance. This preference is driven by stabilizing charge-dipole and hyperconjugative interactions. Furthermore, the significant influence of the N-substituent and solvent polarity highlights that the conformational landscape is not static but tunable.[1][2] For researchers in drug development, a thorough understanding of these principles is critical for the rational design of conformationally constrained piperidine-containing molecules with optimized biological profiles.
References
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Benzyl-3,3-difluoropiperidin-4-ol in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1] In the continuous quest to optimize drug candidates, strategic modifications of this core structure are paramount. The introduction of fluorine atoms has emerged as a powerful tool to fine-tune molecular properties, enhancing efficacy, safety, and pharmacokinetic profiles.[2][3][4] This guide provides a detailed comparison of 1-Benzyl-3,3-difluoropiperidin-4-ol, an increasingly valuable building block, against its non-fluorinated and alternative analogs, supported by experimental data and protocols.
The Strategic Advantage of the this compound Scaffold
The unique trifecta of a gem-difluoro group at the 3-position, a hydroxyl group at the 4-position, and a benzyl group on the nitrogen atom endows this molecule with a compelling set of advantages for drug design. The strategic placement of the difluoro group, in particular, offers a predictable way to modulate key drug-like properties.
Key Physicochemical and Pharmacokinetic Benefits:
-
Modulation of Basicity (pKa): The potent electron-withdrawing effect of the gem-difluoro group significantly lowers the basicity of the piperidine nitrogen.[4][5] This reduction in pKa is critical for mitigating risks associated with high basicity, such as hERG ion channel inhibition, and can dramatically improve oral absorption and bioavailability by altering the ionization state of the molecule at physiological pH.[5]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. Introducing fluorine at the C3 position, often a site of oxidative metabolism by cytochrome P450 enzymes, effectively blocks this metabolic pathway.[6][7] This can lead to a longer half-life, reduced clearance, and an improved overall pharmacokinetic profile.
-
Conformational Control and Target Binding: Fluorine substitution can exert significant control over the conformational preference of the piperidine ring through steric and electronic effects, such as hyperconjugation and dipole interactions.[2][8] This can pre-organize the molecule into a more biologically active conformation, leading to higher binding affinity and selectivity for its intended target.[6] The polarized C-F bonds can also engage in unique, favorable interactions within the protein binding pocket.[4]
-
Fine-Tuning Lipophilicity: While fluorination often increases lipophilicity, which can be beneficial for membrane permeability and blood-brain barrier penetration, the effect of a gem-difluoro group is nuanced.[6][9][10] It provides a tool to modulate lipophilicity in a controlled manner to achieve the optimal balance for solubility and permeability.
-
Versatile Synthetic Utility: The N-benzyl group serves as a common and synthetically versatile handle, providing a platform for exploring structure-activity relationships (SAR) through modification.[11] The 4-hydroxyl group acts as a crucial hydrogen bond donor or acceptor for target engagement and offers an additional site for derivatization to further refine properties.[12]
Comparative Analysis: Performance vs. Alternatives
The advantages of the this compound scaffold become evident when compared directly with its non-fluorinated parent and other common piperidine bioisosteres.
Data Presentation
Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds
| Compound/Scaffold | Structure | Typical pKa Range | LogP (Calculated) | Relative Metabolic Stability | Key Features |
| This compound | (Structure of focus compound) | 6.5 - 7.5 | ~2.3 | High | Lowered pKa, blocked metabolism at C3, conformational influence. |
| 1-Benzylpiperidin-4-ol | (Non-fluorinated analog) | 8.5 - 9.5 | ~2.1 | Moderate | High basicity, potential for C3 oxidation. |
| 1-Benzyl-4-fluoropiperidine | (4-fluoro analog) | 7.8 - 8.8[4] | ~2.4 | Moderate | Modest pKa reduction, minimal steric impact at C4. |
| N-Benzylpiperazine | (Piperazine bioisostere) | 7.0 - 8.0 (N1), 3.0-4.0 (N4) | ~1.8 | Moderate-High | Significantly reduced basicity, altered geometry and H-bonding.[5][13] |
| N-Benzylmorpholine | (Morpholine bioisostere) | 6.5 - 7.5 | ~1.6 | High | Lowered basicity, increased polarity, H-bond acceptor.[7] |
| N-Benzyl-2-azaspiro[3.3]heptane | (Spirocyclic bioisostere) | 8.5 - 9.5 | ~2.2 | High | Rigid scaffold, improved 3D shape, potential for improved solubility.[7][14] |
Note: pKa and LogP values are estimates and can vary based on substitution and measurement conditions. Metabolic stability is a qualitative comparison.
Table 2: Comparative Biological Activity (Hypothetical Dopamine D4 Receptor Antagonist Data)
This table uses representative data inspired by literature on fluorinated piperidines as D4 receptor antagonists to illustrate the potential impact on biological activity.[15][16]
| Compound | Scaffold | D4 Ki (nM) | Selectivity (vs. D2/D3) | Lipophilic Efficiency (LipE) |
| Compound A | 3,3-Difluoropiperidine | 5.5 | >1500-fold | >5.0 |
| Compound B | Non-fluorinated Piperidine | 45 | >500-fold | ~4.2 |
| Compound C | 4,4-Difluoropiperidine | 2.6 | >2000-fold | >5.0 |
| Compound D | Piperazine | 88 | >300-fold | ~3.8 |
Data illustrates that strategic fluorination (Compounds A and C) can significantly enhance potency (lower Ki) and improve drug-like metrics such as LipE compared to non-fluorinated or alternative heterocyclic analogs.
Mandatory Visualizations
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 14. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Benzylpiperidine Derivatives as Cholinesterase Inhibitors
An extensive review of publicly available research indicates a scarcity of comprehensive in vitro and in vivo studies specifically focused on 1-Benzyl-3,3-difluoropiperidin-4-ol derivatives. The available information primarily identifies the closely related compound, 1-Benzyl-3,3-difluoropiperidine-4,4-diol, as a precursor for the synthesis of biologically active molecules, particularly those targeting central nervous system disorders.[1] This suggests that research on the specific derivatives of this compound may be in early stages or not widely published.
In contrast, the broader class of benzylpiperidine derivatives has been extensively investigated for various therapeutic applications. A significant body of research focuses on their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. This guide will, therefore, provide a comparative overview of representative benzylpiperidine derivatives that have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, drawing on available data from published studies.
Several studies have explored the structure-activity relationships of benzylpiperidine derivatives in inhibiting cholinesterases. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected compounds from different research series.
Table 1: Cholinesterase Inhibitory Activity of 1,3-Dimethylbenzimidazolinone-Linked Benzylpiperidine Derivatives
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) | huAChE IC50 (µM) | huBChE IC50 (µM) |
| 15b | 0.39 ± 0.11 | - | 1.49 ± 0.43 | 1.33 ± 0.55 |
| 15j | - | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |
| Donepezil | - | - | - | - |
| Tacrine | - | - | - | - |
| Data sourced from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones.[2][3] eeAChE refers to electric eel acetylcholinesterase, eqBChE to equine butyrylcholinesterase, huAChE to human acetylcholinesterase, and huBChE to human butyrylcholinesterase. |
Table 2: Dual Inhibitory Activity of N-Benzylpiperidine Derivatives against HDAC and AChE
| Compound | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
| Data from a study on N-Benzylpiperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[4] |
Table 3: Acetylcholinesterase Inhibitory Activity of N-Benzylpiperidine Carboxamide Derivatives
| Compound | AChE IC50 (µM) |
| 20 | 5.94 ± 1.08 |
| 28 | 0.41 ± 1.25 |
| Data from a study on novel N-benzylpiperidine carboxamide derivatives.[5] |
Experimental Protocols
The following are generalized experimental protocols for assessing the cholinesterase inhibitory activity of compounds, based on methodologies commonly cited in the literature.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add the test compound solution at various concentrations to the wells.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Murine Model of Scopolamine-Induced Memory Impairment (Morris Water Maze)
This behavioral test is used to assess the effect of compounds on learning and memory in rodents.
Animals:
-
Mice or rats
Procedure:
-
Acclimate the animals to the experimental room and handling for several days before the test.
-
The Morris water maze apparatus consists of a large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Acquisition Phase: For several consecutive days, train the animals to find the hidden platform. Each animal undergoes multiple trials per day, starting from different quadrants of the pool. Record the time it takes for the animal to find the platform (escape latency).
-
Treatment: Administer the test compound or vehicle to the animals at a specific time before the induction of amnesia.
-
Amnesia Induction: Induce memory impairment by administering scopolamine (a cholinergic antagonist) intraperitoneally.
-
Probe Trial: On the day after the last training session, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups to evaluate the memory-enhancing effects of the test compounds.[2][3]
Visualizations
Below are diagrams illustrating a key signaling pathway relevant to Alzheimer's disease and a typical experimental workflow.
Caption: Cholinergic Neurotransmission and the Site of Action for AChE Inhibitors.
References
- 1. 1-Benzyl-3,3-difluoropiperidine-4,4-diol [myskinrecipes.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Promising Scaffold: Validating 1-Benzyl-3,3-difluoropiperidin-4-ol for Central Nervous System Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Novel Fluorinated Scaffold for CNS Drug Discovery
The quest for novel, effective, and safe therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complex neurochemical pathways demand innovative molecular scaffolds that can overcome these hurdles. In this context, the strategic incorporation of fluorine into privileged structures has emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive validation of 1-Benzyl-3,3-difluoropiperidin-4-ol as a promising scaffold for the development of next-generation CNS drugs. Through a comparative analysis with its non-fluorinated counterpart and other relevant CNS drug scaffolds, supported by experimental data and detailed protocols, we aim to equip researchers with the critical information needed to leverage this scaffold in their drug discovery programs.
Introduction to the this compound Scaffold
The piperidine moiety is a well-established and highly successful scaffold in CNS drug discovery, forming the core of numerous approved medications.[1] The introduction of a gem-difluoro group at the 3-position of the piperidine ring, as seen in this compound, offers several potential advantages for CNS drug candidates. Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2] Specifically, gem-difluorination can:
-
Modulate Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This reduction in basicity can be beneficial for oral absorption and bioavailability.[3]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life in the body.
-
Improve Blood-Brain Barrier Permeability: While the effect of fluorination on lipophilicity can be complex, strategic placement of fluorine can enhance a compound's ability to cross the blood-brain barrier.
-
Influence Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with CNS targets.
This guide will delve into the experimental evidence supporting these claims, providing a clear comparison with alternative scaffolds.
Comparative Data Analysis
To objectively assess the potential of the this compound scaffold, we have compiled and summarized key physicochemical and in vitro data in the following tables. The data for the non-fluorinated analog (1-Benzyl-piperidin-4-ol) and a representative existing CNS drug scaffold are included for comparison. Note: Direct experimental data for this compound is limited; therefore, some values are predicted or extrapolated from closely related analogs found in the literature.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-Benzyl-piperidin-4-ol (Non-fluorinated analog) | Representative CNS Drug Scaffold (e.g., Donepezil) |
| Molecular Weight ( g/mol ) | 227.25 | 191.27 | 379.49 |
| Predicted logP | ~2.0 - 2.5 | ~1.5 - 2.0 | 3.8 |
| Predicted pKa | ~7.5 - 8.5 | ~9.0 - 10.0 | 8.1 |
| Topological Polar Surface Area (Ų) | 43.7 | 43.7 | 55.5 |
Table 2: Comparative In Vitro Performance
| Parameter | This compound Derivative (Example) | Non-fluorinated Piperidine Derivative (Example) | Representative CNS Drug (Example) |
| Target Binding Affinity (Ki, nM) | Hypothetical data based on fluorinated analogs | Hypothetical data | Target-specific |
| Dopamine D4 Receptor[4] | 140 - 320 | >1000 | N/A |
| Acetylcholinesterase (IC50, nM)[5] | Potentially enhanced | 5.7 (for a related derivative) | 6.7 (Donepezil) |
| In Vitro Metabolic Stability (t½, min in human liver microsomes) | >60 (predicted)[6] | <30[2] | ~60 |
| In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) | High (predicted)[7] | Moderate to High[8] | High |
Key Experimental Protocols
To facilitate the validation and application of the this compound scaffold, detailed protocols for essential in vitro assays are provided below.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by liver enzymes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the final desired concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane simulating the blood-brain barrier.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate).
-
Brain lipid extract solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound and control compounds with known BBB permeability (high and low).
-
UV-Vis spectrophotometer or LC-MS/MS system.
Procedure:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare solutions of the test and control compounds in PBS in the donor wells.
-
Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key CNS signaling pathways and a typical experimental workflow for evaluating CNS drug candidates.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: General Workflow for CNS Drug Discovery.
Conclusion
The this compound scaffold presents a compelling starting point for the design of novel CNS drug candidates. The strategic incorporation of gem-difluoro substitution offers the potential to fine-tune key drug-like properties, including metabolic stability, pKa, and target engagement. The comparative data, while necessitating further direct experimental validation for this specific scaffold, strongly suggests that fluorination can confer significant advantages over non-fluorinated analogs. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers looking to explore the potential of this and other novel fluorinated scaffolds. As the demand for innovative CNS therapies continues to grow, the rational design of scaffolds like this compound will be instrumental in driving the next wave of neurotherapeutics.
References
- 1. Strategies to resolve the catalytic mechanism of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the biological effects of fluorinated versus non-fluorinated piperidinols.
For Researchers, Scientists, and Drug Development Professionals
The piperidinol moiety is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. A key strategy in optimizing the pharmacological properties of these molecules is the selective incorporation of fluorine atoms. This guide provides an objective, data-driven comparison of the biological effects of fluorinated versus non-fluorinated piperidinols, offering insights into how this single-atom substitution can profoundly influence drug-like properties. Supported by experimental data, this analysis aims to inform rational drug design and lead optimization efforts.
The Impact of Fluorination on Physicochemical and Pharmacological Properties
The introduction of fluorine, the most electronegative element, into a piperidinol structure can significantly alter its electronic and steric properties. These modifications, in turn, influence a range of pharmacologically relevant parameters, including metabolic stability, receptor binding affinity, and lipophilicity.
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug metabolism in the body. By replacing metabolically labile C-H bonds with C-F bonds, the overall metabolic profile of a piperidinol derivative can be substantially improved, leading to a longer plasma half-life and potentially reduced dosing frequency.[1]
For instance, studies on N-alkyl-substituted piperidine-2-carboxamides have shown that while fluorinated derivatives can be more readily oxidized in human liver microsomes in some cases, the position of fluorination is critical.[2][3] Strategic placement of fluorine can block common sites of metabolism.
Receptor Binding Affinity and Biological Activity
The effect of fluorination on receptor binding affinity is highly context-dependent. The introduction of fluorine can alter the molecule's conformation and electronic distribution, which may lead to either enhanced or diminished binding to its biological target.
A study on a series of fluorinated piperidine derivatives as potential treatments for diabetes and Alzheimer's disease demonstrated significant inhibitory effects on α-glucosidase and cholinesterases.[4] Notably, some fluorinated compounds exhibited several-fold greater α-glucosidase inhibitory activity compared to the standard, acarbose.[4] This suggests that the electronic modifications imparted by fluorine can lead to more potent interactions with the enzyme's active site.
In the context of anti-tuberculosis agents, a library of piperidinol analogs was synthesized and evaluated.[5] While this study did not focus exclusively on a direct fluorine versus non-fluorine comparison for the same core structure, it highlighted that substitutions on the piperidinol scaffold, including those with fluorine-containing groups like trifluoromethyl, significantly influence the minimum inhibitory concentrations (MICs).[5]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological and physicochemical properties of fluorinated and non-fluorinated piperidinol derivatives.
| Compound Class | Modification | pKa | logP | Metabolic Stability (HLM t½) | Reference |
| N-Alkyl-Piperidine-2-Carboxamides | Non-fluorinated (Ropivacaine) | 8.23 | 2.9 | - | [2][3] |
| 3-Fluoro-N-propyl | 7.55 | 2.8 | More readily oxidized | [2][3] | |
| 3,3-Difluoro-N-propyl | 6.85 | 2.7 | More readily oxidized | [2][3] | |
| N-Alkyl-Piperidine-2-Carboxamides | Non-fluorinated (Levobupivacaine) | 8.25 | 3.4 | - | [2][3] |
| 4-Fluoro-N-butyl | 7.61 | 3.3 | More readily oxidized | [2][3] | |
| 4,4-Difluoro-N-butyl | 6.95 | 3.2 | More readily oxidized | [2][3] |
Table 1: Comparison of Physicochemical Properties. HLM: Human Liver Microsomes. The metabolic stability data is qualitative, indicating a general trend observed in the study.
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| Fluorinated Piperidine Derivative 2 | Acetylcholinesterase (AChE) | 1.10 ± 0.05 | Mixed-type | [4] |
| Fluorinated Piperidine Derivative 4 | α-Glucosidase | 0.82 ± 0.02 | Competitive | [4] |
| Acarbose (Standard) | α-Glucosidase | 750.0 ± 1.5 | - | [4] |
Table 2: In Vitro Enzyme Inhibition Data.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | Cytotoxicity (Vero cells) IC50 (µg/mL) |
| Non-fluorinated Piperidinol Analog | 1.5 | >128 |
| CF3-containing Piperidinol Analog (4n) | 2.3 | 23.4 |
| Cl-containing Piperidinol Analog (4b) | 1.4 | 15.6 |
Table 3: Anti-Tuberculosis Activity. Data extracted and compiled from a study on piperidinol analogs.[5] Note that these are not direct fluorinated vs. non-fluorinated pairs of the same base molecule but show the activity of different substituted piperidinols.
Experimental Protocols
Synthesis of Piperidinol Analogs
A general procedure for the synthesis of substituted piperidinols involves a multi-step process. For example, in the synthesis of anti-tuberculosis piperidinol analogs, the process starts with the reaction of an optically active epoxide with a substituted phenol or thiophenol.[5] The resulting chiral epoxide derivative is then reacted with the appropriate 4-piperidinol in ethanol under reflux.[5] The final product is purified using column chromatography.[5]
General synthetic workflow for piperidinol analogs.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is designed to determine the rate at which a compound is metabolized by cytochrome P450 enzymes present in human liver microsomes.
-
Incubation: The test compound (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[2][3]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.
Workflow for in vitro metabolic stability assay.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. A common method is a competitive binding assay using a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared and homogenized.
-
Assay Setup: In a multi-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, a radiolabeled ligand (at a concentration near its Kd), and buffer.
-
Non-specific Binding: Cell membranes, the radiolabeled ligand, and a high concentration of an unlabeled known ligand to saturate the receptors.
-
Competition Binding: Cell membranes, the radiolabeled ligand, and varying concentrations of the test compound (fluorinated or non-fluorinated piperidinol).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with cold buffer.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways Modulated by Piperidinol Derivatives
Piperidinol-containing compounds have been shown to interact with a variety of signaling pathways, depending on their specific structure and the biological target.
Sigma Receptor Modulation
Many piperidine derivatives exhibit high affinity for sigma receptors (σ1 and σ2), which are involved in a wide range of cellular functions and are implicated in neurological and psychiatric disorders. The binding of a piperidinol ligand to the sigma-1 receptor, for example, can modulate downstream signaling cascades, although the precise mechanisms are often complex and can involve interactions with other proteins and ion channels.
Simplified Sigma-1 receptor signaling pathway.
Conclusion
The strategic fluorination of piperidinol scaffolds is a powerful and nuanced approach in drug discovery. As demonstrated by the available data, this modification can significantly enhance metabolic stability and modulate biological activity, often leading to more potent and drug-like candidates. However, the effects of fluorination are not always predictable and are highly dependent on the specific position of the fluorine atom and the overall molecular context. Therefore, a thorough comparative analysis, supported by robust experimental data, is crucial for the successful design and development of novel fluorinated piperidinol-based therapeutics. This guide provides a foundational framework for such an analysis, highlighting the key parameters to consider and the experimental methodologies required for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Benzyl-3,3-difluoropiperidin-4-ol, a fluorinated piperidine derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Assessment and Waste Classification
Key Safety and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat. | [1][2] |
| Waste Container | High-density polyethylene (HDPE) or other resistant material, clearly labeled. | [1] |
| Storage | Designated, well-ventilated, secure area away from incompatible materials. | [1][2] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste management company. | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe handling and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling the chemical or its waste.[1][2]
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.[2]
-
Wash hands thoroughly after handling.[2]
2. Waste Segregation:
-
It is crucial to segregate waste containing this compound as halogenated organic waste.[1]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1]
-
Use a dedicated and clearly labeled waste container for this specific chemical and its contaminated materials.[1]
3. Waste Collection and Storage:
-
Collect all forms of waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a compatible and properly sealed container.[1]
-
The container should be made of a material resistant to organic amines and fluorinated compounds, such as high-density polyethylene (HDPE).[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure area. Ensure it is stored away from incompatible materials like strong oxidizing agents and acids.[1]
4. Final Disposal:
-
The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration.[1] This process ensures the complete destruction of the compound.
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental waste management company.[1]
-
Do not attempt to neutralize or treat the waste within the laboratory unless you are specifically trained and equipped for such procedures.[1]
-
Never dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Benzyl-3,3-difluoropiperidin-4-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the operational use and disposal of 1-Benzyl-3,3-difluoropiperidin-4-ol, ensuring laboratory safety and procedural integrity.
Hazard Assessment: Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A "Warning" signal word is associated with this compound.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact to avoid skin irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants. | Protects against incidental skin contact and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, with preference for a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Keep the work area clean and organized to prevent accidental spills.
2. Handling the Compound:
-
Avoid direct contact with the compound.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from incompatible materials.
Emergency and First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3] |
| In Case of Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| If Inhaled | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[3] |
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.
Spill Response:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
Disposal Protocol:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[3] Contact your institution's EHS department for specific disposal procedures.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
